Technical Documentation Center

Bocnh-peg5-acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bocnh-peg5-acid

Core Science & Biosynthesis

Foundational

Boc-NH-PEG5-acid: A Strategic Linker in Bioconjugation and PROTAC Design

Topic: Boc-NH-PEG5-acid Chemical Structure and Properties Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1][2][3] [1][2][3] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-NH-PEG5-acid Chemical Structure and Properties Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1][2][3]

[1][2][3]

Executive Summary

Boc-NH-PEG5-acid (CAS: 890152-41-7) is a high-value heterobifunctional polyethylene glycol (PEG) derivative.[1][2][3] It serves as a critical "spacer" module in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials.[1][2] Its structural dualism—possessing an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a reactive carboxylic acid terminus—allows for precise, orthogonal conjugation strategies.[1][2]

This guide details the physicochemical properties, structural logic, and validated experimental protocols for utilizing Boc-NH-PEG5-acid in high-fidelity chemical synthesis.[1][2]

Chemical Identity & Structural Logic[1][4]

Physicochemical Specifications

The following data represents the standard analytical profile for high-purity (>95%) research-grade material.

PropertySpecification
IUPAC Name 2,2-dimethyl-4-oxo-3,8,11,14,17,20-hexaoxa-5-azadocosan-22-oic acid
Common Name Boc-NH-PEG5-acid; t-Boc-N-amido-PEG5-acetic acid
CAS Number 890152-41-7
Molecular Formula C₁₇H₃₃NO₉
Molecular Weight 395.45 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in DMSO, DMF, DCM, Methanol, and Water
Storage -20°C, desiccated, protected from light
Structural Visualization

The molecule consists of three distinct functional domains:

  • Boc-Amine (N-terminus): Provides acid-labile protection, preventing polymerization during initial coupling.[1][2]

  • PEG5 Spacer: A discrete (monodisperse) pentaethylene glycol chain that imparts water solubility and flexibility.

  • Carboxylic Acid (C-terminus): The reactive handle for amide bond formation with primary amines.[2][4]

ChemicalStructure cluster_legend Functional Domains Boc Boc Group (Acid Labile Protection) PEG PEG5 Spacer (Hydrophilicity & Flexibility) Boc->PEG Amide Linkage Acid Carboxylic Acid (Amine Reactive) PEG->Acid Ether Linkage Desc Designed for orthogonal conjugation: 1. Activate Acid -> Couple to Ligand A 2. Deprotect Boc -> Couple to Ligand B

Caption: Functional segmentation of Boc-NH-PEG5-acid showing orthogonal reactive sites.

Functional Properties & Applications

The "PEG5" Advantage in PROTACs

In PROTAC development, linker length and composition are determinants of degradation efficiency.

  • Solubility: The PEG5 chain significantly improves the physicochemical profile of hydrophobic warheads (e.g., Thalidomide or VHL ligands), preventing aggregation in biological assays.[1]

  • Spatial Geometry: The ~20 Å length of the PEG5 spacer is often the "sweet spot" for enabling the formation of a productive ternary complex (Target Protein—PROTAC—E3 Ligase) without inducing steric clashes.[2]

Orthogonal Chemistry

The Boc group is stable to basic conditions (e.g., during Fmoc-peptide synthesis or basic workups) but is rapidly removed by acids (TFA or HCl).[1][2] This allows the carboxylic acid end to be activated and coupled first without affecting the amine terminus.

Experimental Protocols

Protocol A: Amide Coupling (Acid Activation)

Objective: Conjugate Boc-NH-PEG5-acid to a primary amine-containing molecule (R-NH₂).[1][2][3] Mechanism: Activation of the carboxylic acid using HATU to form an active ester, followed by nucleophilic attack by the amine.[5]

Reagents:

  • Boc-NH-PEG5-acid (1.0 eq)[1][2][3]

  • Amine substrate (R-NH₂) (1.0–1.2 eq)[1][2][3]

  • HATU (1.2 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 eq)[1][2]

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-NH-PEG5-acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (N₂ or Ar).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 5–10 minutes. Note: The solution may turn slightly yellow.[2]

  • Coupling: Add the amine substrate (R-NH₂).[1][2] If the substrate is a salt (e.g., HCl salt), add an additional 1.0 eq of DIPEA.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS (look for mass shift of Product + Boc).

  • Workup:

    • For hydrophobic products:[2] Dilute with Ethyl Acetate, wash with 5% citric acid, saturated NaHCO₃, and brine.[1] Dry over Na₂SO₄.

    • For hydrophilic products: Purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Boc Deprotection

Objective: Remove the Boc group to liberate the primary amine for a second conjugation step.[2]

Reagents:

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM (concentration ~0.05 M).

  • Acidification: Add TFA to achieve a final ratio of 1:1 to 1:4 (TFA:DCM) depending on substrate sensitivity.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (loss of -100 Da corresponding to the Boc group).[1][2]

  • Workup: Evaporate the solvent/TFA under reduced pressure (rotary evaporator) or a stream of nitrogen.

  • Neutralization: The product will exist as a TFA salt. For the next coupling step, ensure sufficient base (DIPEA/TEA) is added to neutralize the salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start Boc-NH-PEG5-COOH (Starting Material) Step1 Step 1: Activation (HATU/DIPEA/DMF) Start->Step1 Intermediate Boc-NH-PEG5-CONH-R (Intermediate Conjugate) Step1->Intermediate + Amine (R-NH2) Step2 Step 2: Deprotection (TFA/DCM) Intermediate->Step2 Final NH2-PEG5-CONH-R (Reactive Amine Linker) Step2->Final - Boc Group

Caption: Step-wise synthesis workflow for converting Boc-NH-PEG5-acid into an amine-reactive linker.

Handling, Storage, and Stability[1][2][5][9]

  • Hygroscopicity: PEG derivatives are hygroscopic. Moisture absorption can hydrolyze activated esters (if pre-activated) or interfere with precise weighing. Always equilibrate the vial to room temperature before opening.

  • Stability: The Boc group is thermally unstable at high temperatures (>80°C) in acidic media but stable at room temperature. The ether linkages in the PEG chain are susceptible to oxidative degradation if exposed to light and air for prolonged periods; storage under nitrogen is recommended for long-term archiving.[1][2]

References

  • BroadPharm. Boc-NH-PEG5-acid Product Specifications and Protocols. Retrieved from [1][2]

  • MedChemExpress (MCE). PROTAC Linker Design and Chemical Properties. Retrieved from [1][2]

  • Biochempeg. Boc-NH-PEG5-acid: Properties and Applications in Drug Delivery. Retrieved from [1][2]

  • MedKoo Biosciences. t-Boc-N-amido-PEG5-acetic acid Analysis. Retrieved from [1][2]

Sources

Exploratory

An In-Depth Technical Guide to Boc-NH-PEG5-acid: Properties, Applications, and Protocols for Advanced Bioconjugation

Introduction: The Molecular Architect's Tool for Advanced Therapeutics In the landscape of modern drug development, particularly in the fields of bioconjugation, targeted drug delivery, and proteolysis-targeting chimeras...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architect's Tool for Advanced Therapeutics

In the landscape of modern drug development, particularly in the fields of bioconjugation, targeted drug delivery, and proteolysis-targeting chimeras (PROTACs), the ability to precisely link molecular components is paramount. The heterobifunctional linker, Boc-NH-PEG5-acid, has emerged as a cornerstone reagent for this purpose. Its meticulously designed structure, featuring a protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, offers researchers exceptional control over the assembly of complex therapeutic constructs.

This guide provides an in-depth exploration of Boc-NH-PEG5-acid, moving beyond a simple datasheet to offer field-proven insights into its application. We will dissect its core properties, provide validated, step-by-step protocols for its use, and explain the critical reasoning behind experimental choices. This document is intended for researchers and scientists who seek not only to use this linker but to master its application for the development of next-generation therapeutics.

Core Physicochemical and Structural Properties

The utility of Boc-NH-PEG5-acid is rooted in its well-defined chemical structure. The most common variant, t-Boc-N-amido-PEG5-acetic acid , serves as our primary subject. Its structure allows for a sequential and controlled conjugation strategy, making it a highly valued tool in multi-step syntheses.

Molecular Identity and Key Data

Precise physicochemical data is the foundation of reproducible science. The properties of t-Boc-N-amido-PEG5-acetic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₃NO₉[1]
Molecular Weight 395.45 g/mol [1]
CAS Number 890152-41-7[1]
IUPAC Name 2-(2-(2-(2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
Typical Purity ≥95% - ≥98%[1]
Appearance Colorless to light yellow viscous liquid or solid
Solubility Soluble in DMSO, DMF, DCM, and water[2]

Note: Slight variations in molecular weight and formula exist for related structures, such as the propionic acid variant (Boc-NH-PEG5-CH₂CH₂COOH, MW: 409.47, Formula: C₁₈H₃₅NO₉).

Functional Anatomy of the Linker

The power of Boc-NH-PEG5-acid lies in its three distinct functional domains, which enable its role as a molecular bridge.

cluster_0 Functional Anatomy of Boc-NH-PEG5-acid Boc Boc-Protected Amine (Stable, Orthogonal Handle) PEG PEG5 Spacer (Hydrophilic & Flexible Core) Boc->PEG Covalent Link Acid Carboxylic Acid (Reactive Handle) PEG->Acid Covalent Link

Caption: Logical structure of the Boc-NH-PEG5-acid linker.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the terminal amine. Its stability to a wide range of reaction conditions, except for acid, allows for the selective reaction of the carboxylic acid terminus first. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation steps.[3]

  • PEG5 Spacer: The core of the molecule consists of five repeating ethylene glycol units. This PEG chain is the source of many of the linker's beneficial properties. It imparts significant hydrophilicity, which can dramatically improve the aqueous solubility of conjugated molecules, a common challenge in drug development.[4] Furthermore, its flexibility is critical in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for the formation of a productive ternary complex between the target protein and an E3 ligase.[]

  • Carboxylic Acid: The terminal carboxylic acid is a versatile reactive handle. It can be activated to readily react with primary amines (e.g., lysine residues on a protein or an amine-functionalized small molecule) to form a highly stable amide bond.[6] This reaction is the linchpin for the initial conjugation step.

Core Applications in Drug Development

The unique trifunctional structure of Boc-NH-PEG5-acid makes it an enabling tool in several high-impact areas of research.

Bioconjugation and PEGylation

PEGylation, the process of covalently attaching PEG chains to a molecule, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Boc-NH-PEG5-acid serves as a discrete (monodisperse) PEGylation reagent. Its use can:

  • Increase Hydrophilicity: Enhance the solubility of hydrophobic drugs, improving formulation and bioavailability.

  • Extend Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, reducing renal clearance and extending its circulation time.

  • Reduce Immunogenicity: The PEG chain can shield epitopes on protein drugs, reducing their potential to elicit an immune response.

PROTACs: Linker-Mediated Protein Degradation

Perhaps the most significant recent application of Boc-NH-PEG5-acid is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[]

cluster_1 PROTAC Assembly Workflow POI_Ligand Target Protein (POI) Ligand with -NH2 Intermediate1 POI Ligand-PEG5-NH-Boc POI_Ligand->Intermediate1 1. Amide Coupling (HATU or EDC/NHS) Linker Boc-NH-PEG5-COOH Linker->Intermediate1 E3_Ligand E3 Ligase Ligand with -NH2 PROTAC Final PROTAC (POI Ligand-Linker-E3 Ligand) E3_Ligand->PROTAC Intermediate2 POI Ligand-PEG5-NH2 Intermediate1->Intermediate2 2. Boc Deprotection (TFA) Intermediate2->PROTAC 3. Second Amide Coupling

Caption: General workflow for synthesizing a PROTAC using Boc-NH-PEG5-acid.

The linker is not merely a spacer but a critical determinant of a PROTAC's success.[] The PEG5 linker is particularly advantageous because:

  • Optimal Length and Flexibility: It provides sufficient length and conformational flexibility to allow the two ligands to simultaneously bind their respective proteins, a prerequisite for forming a stable and degradation-competent ternary complex.[4]

  • Physicochemical Properties: It improves the solubility and cell permeability of the final PROTAC molecule, properties that are often challenging to optimize in these typically large, "beyond Rule of 5" molecules.[7]

  • Synthetic Tractability: The orthogonal reactive ends of Boc-NH-PEG5-acid allow for a straightforward, stepwise assembly of the PROTAC, simplifying the synthesis of libraries for structure-activity relationship (SAR) studies.[8] PEG linkers are the most common motif found in published PROTAC structures, appearing in approximately 55% of cases.[9]

Field-Proven Experimental Methodologies

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization is often necessary based on the specific properties of the substrate molecules (e.g., proteins, small molecules).

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

The first step in utilizing Boc-NH-PEG5-acid is typically the conjugation of its carboxylic acid terminus to a primary amine on the molecule of interest. The choice of coupling agent is a critical decision point.

ParameterMethod A: EDC/NHS CouplingMethod B: HATU Coupling
Principle Carbodiimide (EDC) activates the carboxylic acid to a reactive O-acylisourea intermediate, which is stabilized by NHS to form a more stable, amine-reactive NHS-ester.[10]Uronium salt (HATU) rapidly converts the carboxylic acid into a highly reactive OAt-active ester in the presence of a non-nucleophilic base.[11]
Advantages Cost-effective; water-soluble byproducts are easily removed during aqueous workup.[12]High efficiency, very fast reaction times (often <1 hour), low rates of racemization, effective for sterically hindered substrates.[11][13]
Limitations Slower reaction times; potential for side reactions (N-acylurea formation); EDC is sensitive to moisture.[12][14]Higher cost; excess reagent can lead to capping of the free amine on the product peptide chain (guanidinylation).[15]
Best For Routine conjugations, aqueous-based reactions, applications where cost is a primary concern.Difficult or sterically hindered couplings, acid-sensitive substrates, applications where speed and yield are paramount.

Protocol 3.1.A: EDC/NHS Coupling in Organic Solvent

  • Dissolution: Dissolve Boc-NH-PEG5-acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes to pre-activate the acid.

  • Coupling: Add the amine-containing substrate (1.0 eq) dissolved in a minimal amount of anhydrous DMF. If the substrate is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.0-1.1 eq) to neutralize the salt.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting material.

  • Workup & Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 0.5 N HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3.1.B: HATU Coupling

  • Dissolution: Dissolve Boc-NH-PEG5-acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and DIPEA (2.0 eq). Stir for 5-10 minutes at room temperature.

  • Coupling: Add the amine-containing substrate (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. HATU couplings are typically very fast.

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 3.1.A.

Protocol 2: Boc Group Deprotection

Once the carboxylic acid end is successfully conjugated, the Boc-protected amine can be deprotected to reveal a reactive primary amine for a subsequent conjugation step.

  • Dissolution: Dissolve the Boc-protected conjugate (1.0 eq) in a suitable solvent, typically Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA). A common condition is to use a solution of 20-50% TFA in DCM (v/v).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. The reaction produces CO₂ and isobutylene gas, so it should not be performed in a sealed vessel.[3]

  • Monitoring: Monitor for the disappearance of the starting material by LC-MS or TLC.

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The product is typically obtained as a TFA salt. If the free amine is required, the residue can be redissolved in an organic solvent and washed with a mild base (e.g., saturated NaHCO₃ solution), though this may depend on the stability of the overall molecule.

Self-Validating Systems: Troubleshooting & Insights

A robust protocol anticipates potential failures. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low/No Yield in EDC/NHS Coupling 1. Inactive (hydrolyzed) EDC. 2. Incorrect pH (for aqueous reactions). 3. Presence of amine-containing buffers (e.g., Tris).1. Use fresh, high-quality EDC from a tightly sealed container; EDC is moisture-sensitive.[14] 2. Ensure activation step is at pH 4.5-6.0 and coupling step is at pH 7.0-8.5.[16] 3. Use non-amine buffers like MES or PBS.
Low Yield in HATU Coupling 1. Insufficient base (DIPEA). 2. Competitive reaction with solvent.1. Ensure at least 2 equivalents of DIPEA are used to both neutralize any acid salts and facilitate the reaction. 2. Use high-purity, anhydrous solvents like DMF.
Incomplete Boc Deprotection 1. Insufficient acid or reaction time. 2. Presence of water in the reaction mixture.1. Increase reaction time or the concentration of TFA. For very stubborn cases, neat TFA can be used. 2. Use anhydrous DCM and fresh TFA. Water can reduce the effective acidity.[17]
Side Product Formation in Boc Deprotection Alkylation of electron-rich moieties (e.g., indoles, thiols) by the released t-butyl cation.Add a scavenger like triisopropylsilane (TIPS) or thioanisole (1-5% v/v) to the reaction mixture to trap the t-butyl cation.[18]

Conclusion: An Enabling Reagent for Precision Bioconjugation

Boc-NH-PEG5-acid is more than a simple linker; it is a versatile and enabling tool for the rational design and synthesis of complex, high-value therapeutics. Its well-defined structure provides a hydrophilic spacer with orthogonal reactive handles, empowering researchers to construct sophisticated molecules like PROTACs and antibody-drug conjugates with precision and control. The experimental protocols and troubleshooting guides provided herein are built upon established chemical principles and extensive practical application, offering a solid foundation for scientists to innovate. By understanding the causality behind the choice of reagents and conditions, researchers can move from being users of this molecule to masters of its application, accelerating the development of novel therapies.

References

  • Benchchem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Benchchem.
  • ResearchGate. (2020). EDC-NHS coupling not working?.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • Benchchem. (2025). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid. Benchchem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • ACS GCI Pharmaceutical Roundtable. (2021). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • ChemScene. t-Boc-N-amido-PEG5-acetic acid. ChemScene.
  • Benchchem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
  • JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem Technology USA.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Precise PEG. Linkers in PROTACs. Precise PEG.
  • Sigma-Aldrich. Application Note – N-Boc deprotection. Sigma-Aldrich.
  • BroadPharm. (2022).
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • BroadPharm. t-Boc-N-amido-PEG2-acid. BroadPharm.
  • ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?.
  • BroadPharm. Carboxy-Amido-PEG5-N-Boc. BroadPharm.

Sources

Foundational

A Comprehensive Technical Guide to 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic Acid: A Versatile Linker in Advanced Drug Development

Introduction: Unveiling a Key Building Block in Modern Therapeutics In the landscape of sophisticated drug design and development, the role of specialized chemical linkers is paramount. Among these, 15-(Boc-amino)-4,7,10...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Modern Therapeutics

In the landscape of sophisticated drug design and development, the role of specialized chemical linkers is paramount. Among these, 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid has emerged as a cornerstone reagent, particularly in the fields of bioconjugation, peptide synthesis, and the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of this versatile molecule, elucidating its chemical identity, properties, and critical applications for researchers, scientists, and professionals in drug development.

Nomenclature and Identification: A Molecule of Many Names

A clear understanding of the various synonyms and identifiers for 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is crucial for navigating the scientific literature and sourcing this reagent.

Systematic Name 15-(tert-butoxycarbonylamino)-4,7,10,13-tetraoxapentadecanoic acid
Common Synonyms Boc-15-amino-4,7,10,13-tetraoxapentadecanoic acid, Boc-NH-(PEG)3-COOH, t-Boc-N-amido-PEG4-acid, Boc-NH-PEG4-CH2CH2COOH
CAS Number 756525-91-4[1]
Molecular Formula C₁₆H₃₁NO₈[1][2]
Molecular Weight 365.42 g/mol [1][2]

Physicochemical Properties and Handling

The utility of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is intrinsically linked to its distinct physicochemical characteristics.

Property Value Significance in Application
Appearance Colorless to light yellow oil or syrup[1][2]Facilitates handling and visual inspection during reactions.
Solubility The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[2][3]Crucial for biological applications and conjugation reactions in aqueous buffers.[4][5]
Storage Conditions 0-8 °C[1] or 2-8°C[2]Ensures stability and prevents degradation of the molecule.
Purity Typically ≥95% or ≥97.0% (TLC)[1]High purity is essential for reproducible and reliable results in sensitive applications like peptide synthesis and ADC development.

Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[6] Handling should be performed in a well-ventilated area or a chemical fume hood.[6][7] It is important to avoid contact with skin and eyes. Store containers tightly closed in a dry environment.[7]

The Dual Functionality: A Tale of Two Ends

The versatility of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid stems from its heterobifunctional nature. It possesses two distinct reactive moieties separated by a flexible polyethylene glycol (PEG) spacer.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the terminal amine.[1] This protection is crucial in multi-step syntheses, preventing unwanted side reactions of the amine. The Boc group can be readily removed under mild acidic conditions to reveal the primary amine for subsequent conjugation.[2][3]

  • The Carboxylic Acid: The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines, forming stable amide bonds.[2][3] This reaction is a cornerstone of bioconjugation, enabling the attachment of this linker to proteins, antibodies, or other amine-containing molecules.

  • The PEG Spacer: The tetraoxapentadecane chain is a short, discrete polyethylene glycol (PEG) linker. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[4][8] The PEG spacer in this molecule imparts several beneficial properties:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the molecule and any conjugate it is a part of.[5][]

    • Increased Stability: The PEG linker can protect conjugated molecules from enzymatic degradation.[4][8]

    • Reduced Immunogenicity: PEGylation can mask epitopes on therapeutic proteins, reducing the likelihood of an immune response.[4][8]

    • Improved Pharmacokinetics: The increased hydrodynamic volume provided by the PEG chain can extend the circulation half-life of a drug by reducing renal clearance.[4]

Applications in Drug Discovery and Development

The unique structural features of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it an invaluable tool in several areas of drug discovery and development.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), amino acids with protected functional groups are sequentially added to a growing peptide chain. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be incorporated into peptide sequences to introduce a flexible, hydrophilic spacer. The Boc-protected amine allows for its use within standard Boc-based SPPS protocols.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and efficacy.[10] 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is frequently employed as a component of these linkers.[2][11] The hydrophilic PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, and can improve the overall pharmacokinetic properties of the ADC.[][12][13]

Workflow for ADC Synthesis using 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic Acid

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Antibody Conjugation reagent 15-(Boc-amino)-4,7,10,13- tetraoxapentadecanoic acid activated_reagent Activated Linker (e.g., NHS ester) reagent->activated_reagent Activation (e.g., EDC, NHS) linker_drug Linker-Drug Conjugate activated_reagent->linker_drug Conjugation drug Cytotoxic Drug drug->linker_drug boc_deprotection Boc Deprotection linker_drug->boc_deprotection Acidic Conditions antibody Monoclonal Antibody final_adc Antibody-Drug Conjugate (ADC) antibody->final_adc boc_deprotection->final_adc Conjugation to Antibody (e.g., to lysine residues)

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid as a linker component.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] A linker connects the target-binding ligand and the E3 ligase-binding ligand. The length and composition of this linker are critical for the formation of a productive ternary complex. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid serves as a valuable building block for the synthesis of these linkers, providing the necessary spacing and favorable physicochemical properties.[2][11][14][15]

Conceptual Structure of a PROTAC

PROTAC_Structure tbl Target Protein Binding Ligand linker Linker (containing PEG moiety) tbl->linker e3l E3 Ligase Binding Ligand linker->e3l

Caption: A simplified diagram illustrating the three key components of a Proteolysis Targeting Chimera (PROTAC).

Bioconjugation and Surface Modification

Beyond complex drug modalities, this linker is used in a variety of bioconjugation applications.[1] These include:

  • Immobilization of Biomolecules: Attaching proteins, peptides, or other biomolecules to solid supports for applications such as affinity chromatography or diagnostic assays.[16]

  • Labeling with Reporter Molecules: Conjugating fluorescent dyes, biotin, or other reporter molecules to proteins for detection and imaging purposes.[16]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their biocompatibility and for targeted drug delivery.[1]

Experimental Protocol: Amide Coupling to a Primary Amine

This protocol provides a general procedure for conjugating 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid to a primary amine-containing molecule, such as a protein or another small molecule.

Materials:

  • 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4 for proteins)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid in the appropriate anhydrous solvent. b. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester. The causality here is that EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive intermediate.

  • Conjugation to the Amine: a. Dissolve the amine-containing molecule in the appropriate reaction buffer. b. Add the activated NHS ester solution to the amine-containing solution. The molar ratio will depend on the desired degree of labeling and should be optimized. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

  • Quenching the Reaction: a. Add a quenching reagent to consume any unreacted NHS ester. This is a self-validating step to ensure the reaction is terminated and prevents non-specific labeling in subsequent steps.

  • Purification: a. Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents and byproducts.

Conclusion: An Indispensable Tool for Innovation

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is more than just a chemical reagent; it is an enabling technology for the development of next-generation therapeutics. Its well-defined structure, combining a protected amine, a reactive carboxylic acid, and a hydrophilic PEG spacer, provides chemists and drug developers with a powerful and versatile tool. From enhancing the properties of ADCs and PROTACs to facilitating a wide range of bioconjugation strategies, this molecule will undoubtedly continue to play a critical role in advancing the frontiers of medicine.

References

  • LookChem. (n.d.). BOC-15-AMINO-4,7,10,13-TETRAOXAPENTADECANOIC ACID 756525-91-4 wiki. Retrieved February 5, 2026, from [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

  • Gunia, G., Gasteiger, J., & Jung, G. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 16(13), 1038–1054. [Link]

  • Dal Corso, A., D'Agostino, A., Pignat, G., Lazzarato, L., & Pavan, G. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate chemistry, 32(10), 2135–2146. [Link]

  • Al-Amin, M., & El-Sayed, M. E. H. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Polymers, 16(16), 2165. [Link]

  • Beta LifeScience. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine. Retrieved February 5, 2026, from [Link]

  • Creative Biolabs. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Retrieved February 5, 2026, from [Link]

  • ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved February 5, 2026, from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved February 5, 2026, from [Link]

  • J. Med. Sci. (2022). Pegylation – in search of balance and enhanced bioavailability. Journal of Medical Science, 91(4). [Link]

  • ResearchGate. (n.d.). Synthetic route of tetrazine amino acid 13 and 14, and Boc-protected.... Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Boc-NH-PEG5-acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Abstract Boc-NH-PEG5-acid is a discrete, heterobifunctional polyethylene glycol (PEG) linker critical in bioconjugation, drug delivery, and the development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG5-acid is a discrete, heterobifunctional polyethylene glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its precise molecular structure, combining a hydrophobic Boc-protecting group with a hydrophilic PEG chain and a terminal carboxylic acid, imparts a nuanced solubility profile that is fundamental to its application. This guide provides a detailed examination of the solubility of Boc-NH-PEG5-acid in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and water, a polar protic solvent. We will explore the underlying chemical principles, present qualitative and quantitative solubility data, and offer field-tested protocols for achieving clear, stable solutions essential for successful downstream applications.

The Molecular Architecture of Boc-NH-PEG5-acid and its Influence on Solubility

To effectively harness Boc-NH-PEG5-acid, one must first appreciate how its constituent parts dictate its interaction with different solvents. The molecule's structure can be deconstructed into three key functional regions:

  • The tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group imparts significant hydrophobic character. It shields the primary amine, preventing unwanted reactions until its removal under mild acidic conditions.[3][4] Its hydrophobicity tends to decrease solubility in highly polar solvents like water.

  • The Polyethylene Glycol (PEG) Chain (-PEG5-): The core of the linker consists of five repeating ethylene glycol units. The ether oxygens in the PEG backbone are hydrophilic, capable of forming hydrogen bonds with water molecules.[] This flexible, hydrophilic chain is the primary driver of the molecule's solubility in aqueous media and contributes to the biocompatibility of the final conjugate.[6][7][8]

  • The Terminal Carboxylic Acid (-COOH): This functional group is polar and can act as a hydrogen bond donor and acceptor. In aqueous solutions, its state of ionization is pH-dependent. At neutral or alkaline pH, it deprotonates to the highly soluble carboxylate anion (-COO⁻), significantly enhancing water solubility. In acidic conditions, it remains protonated, reducing its contribution to aqueous solubility.

The interplay between the hydrophobic Boc group and the hydrophilic PEG chain and carboxylic acid means that Boc-NH-PEG5-acid is an amphiphilic molecule. This dual nature governs its behavior in solution.

G cluster_mol Boc-NH-PEG5-acid Structure cluster_props Influence on Solubility Boc Boc Group (tert-Butyloxycarbonyl) NH Amine Linkage Hydrophobic Hydrophobic (Limits Water Solubility) Boc->Hydrophobic contributes to PEG PEG5 Chain (CH₂CH₂O)₅ Acid Carboxylic Acid (-COOH) Hydrophilic Hydrophilic (Promotes Water/DMSO Solubility) PEG->Hydrophilic contributes to Polar_Ionizable Polar / pH-Dependent (Enhances Water Solubility at pH > 6) Acid->Polar_Ionizable contributes to

Figure 1. Structural components of Boc-NH-PEG5-acid and their respective contributions to its overall solubility profile.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for exactly Boc-NH-PEG5-acid is not always published in peer-reviewed literature, information from leading suppliers and analysis of chemically similar structures provide a reliable working guide. The compound is generally supplied as a viscous liquid or waxy solid.[9]

SolventTypeQualitative SolubilityTypical ConcentrationCausality & Expert Insight
DMSO Polar AproticHigh / Freely Soluble ≥ 40 mg/mLDMSO is an excellent solvent for amphiphilic molecules. It effectively solvates both the hydrophobic Boc-group and the polar PEG chain and carboxylic acid. For related PROTAC linkers, concentrations of 43 mg/mL have been reported.[10] Use fresh, anhydrous DMSO to avoid moisture that can reduce solubility.[10]
Water Polar ProticSoluble to Moderately Soluble Soluble, often ≥ 10 mg/mLSolubility is driven by the hydrophilic PEG chain.[11] The terminal carboxylic acid's ionization state is critical; solubility is markedly higher at neutral or slightly alkaline pH (pH 7-8) compared to acidic pH. The hydrophobic Boc-group is the primary limiting factor for achieving very high concentrations. For a similar compound, t-boc-N-amido-PEG5-amine, good water solubility is noted by suppliers.[12]
Other Solvents VariousSolubleN/AGenerally soluble in other common organic solvents like DMF (Dimethylformamide) and DCM (Dichloromethane).[12][13]

Note: The listed concentrations are conservative estimates based on available data for similar compounds. It is imperative to perform small-scale solubility tests with each new lot of material.

Field-Proven Protocols for Dissolution

The following protocols are designed to be self-validating, ensuring you achieve a clear, particulate-free stock solution ready for use.

Protocol 3.1: Dissolution in DMSO

This is the most straightforward method for achieving high-concentration stock solutions.

Materials:

  • Boc-NH-PEG5-acid

  • Anhydrous DMSO

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer

  • Pipettors

Methodology:

  • Aliquot the Reagent: Allow the Boc-NH-PEG5-acid container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of the compound directly into a tared, sterile vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., for a 40 mg/mL stock, add 1 mL of DMSO to 40 mg of the compound).

  • Initial Dissolution: Cap the vial securely and vortex the mixture for 30-60 seconds. Causality Note: The mechanical agitation overcomes the initial activation energy required to break the crystal lattice (if solid) and solvate the molecules.

  • Visual Inspection: Hold the vial against a light source and inspect for any undissolved particulates or haziness. The solution should be perfectly clear.

  • Troubleshooting (if needed):

    • Sonication: If particulates remain, place the vial in a bath sonicator for 2-5 minutes. This uses high-frequency sound waves to provide energy for dissolution.

    • Gentle Warming: Warm the solution to 30-37°C for 5-10 minutes. Caution: Avoid excessive heat, which could potentially compromise the integrity of the Boc group over long periods.

  • Storage: Once fully dissolved, store the stock solution at -20°C.[12][14] The compound is typically shipped at ambient temperature but recommended for long-term storage at low temperatures.[12]

Protocol 3.2: Dissolution in Aqueous Buffers (e.g., PBS)

This protocol requires more care due to the compound's amphiphilic nature and the pH-sensitivity of the carboxylic acid group.

Materials:

  • Boc-NH-PEG5-acid

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • pH meter or pH strips

Methodology:

  • Aliquot and Initial Suspension: Weigh the desired amount of Boc-NH-PEG5-acid into a sterile tube. Add approximately 80% of the final required volume of the aqueous buffer.

  • Vortex: Cap and vortex vigorously for 1-2 minutes. The mixture may appear cloudy or as a suspension. This is expected due to the hydrophobic Boc group.

  • pH Adjustment (Optional but Recommended): If the solution remains cloudy, the pH may be slightly acidic. Add a small volume (1-5 µL) of a dilute base (e.g., 0.1 M NaOH) and vortex. Check the pH. The goal is to bring the pH to ~7.2-7.5, which deprotonates the carboxylic acid to the more soluble carboxylate, significantly aiding dissolution.

  • Final Volume Adjustment: Once the solution is clear, add the remaining buffer to reach the final target volume and concentration.

  • Final Inspection and Filtration: Inspect the solution carefully for clarity. For critical applications like cell culture or bioconjugation, sterile filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

  • Storage: Use aqueous solutions fresh whenever possible. If storage is necessary, aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Figure 2. Experimental workflow for the dissolution of Boc-NH-PEG5-acid in DMSO and aqueous buffers.

References

  • Technology Networks. (2022). Overview of PEG Linkers & Their Applications. Retrieved February 5, 2026, from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved February 5, 2026, from [Link]

  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved February 5, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Coupling of Boc-NH-PEG5-Acid to Primary Amines Using HATU

Abstract & Strategic Utility This technical guide details the protocol for conjugating Boc-NH-PEG5-acid (t-Boc-N-amido-PEG5-acetic acid) to primary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This technical guide details the protocol for conjugating Boc-NH-PEG5-acid (t-Boc-N-amido-PEG5-acetic acid) to primary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

This reaction is a cornerstone in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . The PEG5 spacer provides critical solubility and spatial flexibility, while the HATU coupling agent is selected for its rapid kinetics and ability to drive reactions with sterically hindered amines. Unlike carbodiimide chemistries (EDC/NHS), HATU offers higher conversion rates for valuable payloads, though it requires strict control over stoichiometry to prevent guanidinylation side reactions.

Chemical Basis & Mechanism[1]

Why HATU?

HATU is a uronium-based coupling reagent that generates an OAt-active ester in situ.[1] The presence of the nitrogen atom in the pyridine ring of the HOAt leaving group (7-azabenzotriazole) provides a "neighboring group effect," stabilizing the transition state and accelerating the aminolysis step by nearly two orders of magnitude compared to HBTU or EDC.

The Mechanism[1][2][3][4][5]
  • Activation: The carboxylate anion (generated by DIPEA) attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[1]

  • Active Ester Formation: The OAt anion attacks the intermediate, forming the reactive OAt-ester.[1]

  • Aminolysis: The primary amine attacks the OAt-ester, yielding the amide bond and releasing HOAt.

HATU_Mechanism Acid Boc-NH-PEG5-Acid (Carboxylic Acid) Inter1 O-Acyl Isouronium (Unstable Intermediate) Acid->Inter1 Deprotonation + Activation Base DIPEA (Base) Base->Inter1 HATU HATU (Reagent) HATU->Inter1 ActiveEster OAt-Active Ester (Reactive Species) Inter1->ActiveEster Rearrangement Product Boc-PEG5-Amide (Conjugate) ActiveEster->Product Aminolysis Side HOAt Byproduct ActiveEster->Side Amine Primary Amine (Target) Amine->Product

Caption: Mechanistic pathway of HATU-mediated amide bond formation. The formation of the OAt-Active Ester is the rate-determining step for stability, followed by rapid aminolysis.

Materials & Reagents

ComponentSpecificationRole
Boc-NH-PEG5-Acid MW: ~395.45 Da, >95% PurityLinker payload. Viscous oil or waxy solid.
Primary Amine Target Molecule (R-NH₂)The nucleophile.
HATU High Purity (coupling grade)Activator. Moisture Sensitive.
DIPEA Anhydrous, redistilledNon-nucleophilic base (Hunig's Base).
DMF or DMSO Anhydrous (Sure/Seal™)Solvent. DMF is preferred for volatility.
DCM AnhydrousCo-solvent (optional) for solubility.[2]

Experimental Protocol

Safety Note: HATU is a sensitizer. DIPEA is corrosive. Perform all steps in a fume hood.

Phase 1: Preparation
  • Dry Down: Ensure the Primary Amine and Boc-NH-PEG5-Acid are completely dry. If necessary, co-evaporate with anhydrous DCM or toluene 3x to remove trace moisture.

  • Solvent Prep: Use anhydrous DMF. Water competes with the amine, hydrolyzing the active ester back to the acid.

Phase 2: Activation & Coupling (The "Short Pre-activation" Method)

Rationale: While some protocols suggest 30-minute pre-activation, prolonged exposure of HATU to base without amine can lead to side reactions. A 2-5 minute pre-activation is optimal.

Stoichiometry Table:

Reagent Equivalents (Eq) Notes
Primary Amine (Limiting) 1.0 If the amine is precious/expensive.
Boc-NH-PEG5-Acid 1.2 - 1.5 Slight excess ensures complete amine conversion.
HATU 1.1 - 1.2 CRITICAL: Never exceed 1.2 eq relative to Acid.

| DIPEA | 2.5 - 3.0 | Must neutralize acid + HATU salt. |

Step-by-Step:

  • Dissolve Acid: In a dry vial, dissolve Boc-NH-PEG5-Acid (1.2 eq) in anhydrous DMF. Concentration should be roughly 0.1 M – 0.2 M.

  • Add Base: Add DIPEA (3.0 eq) to the acid solution. Stir for 1 minute.

  • Add HATU: Add HATU (1.1 eq) to the mixture. The solution typically turns yellow/orange.

  • Pre-activate: Stir for exactly 2–5 minutes at Room Temperature (RT).

    • Warning: Do not exceed 10 minutes.

  • Add Amine: Add the Primary Amine (1.0 eq) (dissolved in minimal DMF) dropwise to the activated mixture.

  • Reaction: Flush headspace with Nitrogen/Argon, cap tightly, and stir at RT.

    • Time: Typically 1–4 hours. Monitor via LC-MS or TLC.[1]

Phase 3: Monitoring & Workup
  • Monitor: Check for disappearance of the Primary Amine (SM).

    • TLC: Stain with Ninhydrin (for free amines) or Iodine/KMnO4 (for PEG).

    • LC-MS: Look for Product Mass [M+H]+ = (Amine MW + 395 - 18).

  • Quench: Once complete, dilute with 10x volume of Ethyl Acetate (EtOAc) or DCM.

  • Wash:

    • Wash 1: 5% Citric Acid or 0.1M HCl (Removes DIPEA and unreacted Amine). Note: Ensure your product is not acid-sensitive.

    • Wash 2: Saturated NaHCO₃ (Removes unreacted PEG-Acid and HOAt).

    • Wash 3: Brine (Saturated NaCl).

  • Dry & Concentrate: Dry organic layer over Na₂SO₄, filter, and evaporate.

Workflow Start Start: Dry Reagents Mix1 Dissolve PEG-Acid + DIPEA in Anhydrous DMF Start->Mix1 Act Add HATU (Pre-activate 2-5 mins) Mix1->Act Coup Add Primary Amine Stir RT, 1-4 hrs Act->Coup Check LC-MS Check: Amine Consumed? Coup->Check Check->Coup No (Add more HATU/Base) Workup Dilute (EtOAc) & Acid/Base Wash Check->Workup Yes Purify Flash Column / Prep-HPLC Workup->Purify

Caption: Operational workflow for HATU-mediated coupling. Note the critical checkpoint at LC-MS monitoring before proceeding to workup.

Critical Troubleshooting & Optimization

The "Guanidinium Trap" (Side Reaction)

If the amine is hindered or the reaction is left too long with excess HATU, the amine can react directly with the HATU guanidinium moiety instead of the active ester.

  • Symptom: Mass spec shows +99 Da or +100 Da adduct on the amine.

  • Prevention:

    • Never use >1.2 eq of HATU relative to the Acid.

    • Ensure the Acid is in slight excess over the Amine.

    • Use Method B (Simultaneous Addition) if this occurs: Mix Acid + Amine + Solvent first, then add HATU, then add DIPEA.

The Amphiphilic Challenge (PEG Solubility)

PEG5 is short, but it adds significant water solubility.

  • Issue: During workup, the product stays in the aqueous layer and does not extract into EtOAc.

  • Solution:

    • Use DCM (Dichloromethane) instead of EtOAc for extraction.

    • Saturate the aqueous phase with NaCl (Salting out).

    • If the product is very polar, skip aqueous workup: Evaporate DMF (high vac), redissolve in MeOH/H2O, and purify directly via Reverse Phase C18 Flash Chromatography .

Hygroscopicity

Boc-NH-PEG5-acid absorbs water from the air rapidly.

  • Impact: Water hydrolyzes the HATU active ester, stopping the reaction.

  • Fix: Store the PEG reagent in a desiccator at -20°C. Allow it to warm to RT before opening the bottle to prevent condensation.

References

  • Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[1][3][4] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • BroadPharm. PEGylation Reagents and Protocols. (Accessed 2023). Link

  • Vrettos, E. I., et al. (2017).[6] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances. Link

Sources

Application

Mastering Peptide Modification: A Technical Guide to Solid-Phase Synthesis with Boc-NH-PEG5-acid

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Boc-NH-PEG5-acid in solid-phase peptide synthesis (SPPS). It offers a detailed exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Boc-NH-PEG5-acid in solid-phase peptide synthesis (SPPS). It offers a detailed exploration of the underlying chemical principles, field-proven protocols, and critical considerations for the successful incorporation of a discrete polyethylene glycol (PEG) linker into a peptide sequence using Boc chemistry.

The Strategic Advantage of PEGylation in Peptide Therapeutics

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in modern drug development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The introduction of a PEG linker can confer several significant advantages, including:

  • Increased Hydrophilicity: PEG linkers can significantly improve the aqueous solubility of hydrophobic peptides, which is a common challenge in their formulation and delivery.

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.

  • Reduced Immunogenicity: The flexible and hydrophilic nature of the PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the peptide, PEGylation can reduce renal clearance, leading to a longer circulation time and sustained therapeutic effect.

Boc-NH-PEG5-acid is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and length, which is crucial for the synthesis of homogeneous and well-characterized peptide-PEG conjugates. It features a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, making it ideally suited for incorporation into a peptide sequence during Boc-based SPPS.

The Chemistry of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust approach to SPPS.[2]

The core principle of Boc-SPPS relies on the differential acid lability of the protecting groups. The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the linkage to the resin require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[2]

The synthesis cycle involves a series of repeated steps:

  • Deprotection: Removal of the Nα-Boc group to expose a free amine.

  • Neutralization: Neutralization of the resulting ammonium salt to the free amine.

  • Coupling: Formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Boc-protected amino acid.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cyclical process is continued until the desired peptide sequence is assembled.

Physicochemical Properties of Boc-NH-PEG5-acid

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Chemical Name 1-Boc-amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid
Molecular Formula C21H39NO10
Molecular Weight 465.53 g/mol
Appearance Colorless to pale yellow oil or waxy solid
Solubility Soluble in DMF, DCM, and other common organic solvents
Storage Store at 2-8°C, protected from moisture

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Boc-NH-PEG5-acid into a peptide sequence using manual Boc-SPPS. These protocols are based on established principles and can be adapted for automated synthesizers.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide). For a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is commonly used.[3] For a C-terminal carboxylic acid, a Merrifield or PAM (phenylacetamidomethyl) resin is appropriate.

Protocol 4.1.1: Resin Swelling

  • Place the desired amount of resin (typically 0.1-0.5 mmol scale) in a reaction vessel.

  • Add dichloromethane (DCM, ~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be added to the peptide chain prior to the incorporation of the PEG linker.

Diagram 4.2.1: Boc-SPPS Cycle Workflow

SPPS_Cycle Start Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection 1. Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Agent) Neutralization->Coupling 3. Wash Washing (DCM, DMF, IPA) Coupling->Wash 4. End Elongated Peptide-Resin (Ready for next cycle) Wash->End PEG_Coupling cluster_reactants Reactants PeptideResin Deprotected Peptide-Resin (Free N-terminal amine) Reaction Coupling Reaction in DMF PeptideResin->Reaction PEG_Linker Boc-NH-PEG5-acid PEG_Linker->Reaction CouplingAgent Coupling Agent (e.g., HBTU/DIEA) CouplingAgent->Reaction Product PEGylated Peptide-Resin (Boc-NH-PEG5-Peptide-Resin) Reaction->Product

Caption: Schematic of the PEG linker coupling step.

Protocol 4.3.1: Coupling of Boc-NH-PEG5-acid

  • Perform a final Boc deprotection and neutralization of the peptide-resin as described in Protocols 4.2.1 and 4.2.2.

  • In a separate vessel, dissolve Boc-NH-PEG5-acid (1.5-2.0 equivalents relative to the resin substitution) in DMF.

  • Add a coupling agent such as HBTU (1.5-2.0 equivalents) and DIEA (3-4 equivalents) to the PEG linker solution. Allow for a pre-activation time of 5-10 minutes.

  • Add the activated Boc-NH-PEG5-acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is recommended to ensure complete reaction with the potentially sterically hindered PEG linker.

  • Monitor the reaction completion using the ninhydrin test.

  • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and IPA (2x).

  • Dry the resin under vacuum.

Cleavage and Deprotection

The final step is the cleavage of the PEGylated peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid cocktail.

CAUTION: Strong acids like HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.4.1: TFMSA Cleavage

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail. A common mixture is TFMSA/TFA/m-cresol (1:8:1 v/v/v). The m-cresol acts as a scavenger to trap reactive carbocations generated during cleavage.

  • Cool the cleavage cocktail and the resin to 0°C in an ice bath.

  • Add the cold cleavage cocktail to the resin (approximately 10 mL per 0.1 g of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude PEGylated peptide will typically require purification to remove deletion sequences, truncated peptides, and by-products from the cleavage process.

5.1. Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.

ParameterRecommendation
Column C18 or C8 stationary phase
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing Mobile Phase B concentration
Detection UV absorbance at 214 nm and 280 nm

5.2. Characterization

The purified PEGylated peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Analytical RP-HPLC: To determine the purity of the final product.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the recommended coupling time, a second coupling can be performed. For difficult couplings, a different solvent system (e.g., NMP) or a more potent coupling agent (e.g., HATU) may be necessary.

  • Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. The incorporation of the hydrophilic PEG linker can sometimes mitigate this issue. If aggregation is a known problem for the sequence, using a lower substitution resin or chaotropic salts can be beneficial.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids such as tryptophan, methionine, and cysteine.

Conclusion

The use of Boc-NH-PEG5-acid in solid-phase peptide synthesis provides a reliable and effective method for producing well-defined PEGylated peptides. By understanding the fundamental principles of Boc-SPPS and adhering to optimized protocols for coupling and cleavage, researchers can successfully incorporate this versatile linker to enhance the therapeutic potential of their peptide candidates. The detailed protocols and considerations presented in this guide serve as a robust starting point for the synthesis of high-quality peptide-PEG conjugates for a wide range of research and drug development applications.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459–476.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458.
  • Felix, A. M. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-, and side-chain-pegylated peptides. International journal of peptide and protein research, 46(3-4), 253–264.
  • ten Kortenaar, P. B. W., van der Marel, G. A., & van Boom, J. H. (1985). A versatile solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 26(40), 4871-4874.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Antibody-Drug Conjugates (ADCs) with PEG5 Linkers

Introduction: The Engineering of Precision Biotherapeutics Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the high specificity of a monoclonal antibody (mAb) with the potent cell...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of Precision Biotherapeutics

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The efficacy and safety of these complex biomolecules are critically dependent on the linker that connects the antibody and the drug.[3][] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be capable of efficiently liberating the active drug upon internalization into the target cancer cell.[3]

This document provides a detailed guide to the synthesis of ADCs using a discrete polyethylene glycol (PEG) linker, specifically a PEG5 linker. We will explore the scientific rationale for using PEG linkers, provide step-by-step protocols for common conjugation strategies, and detail the necessary purification and characterization techniques that ensure the final conjugate is of high quality and suitable for further research and development.

The Critical Role of PEG5 Linkers in Modern ADC Design

The choice of a linker is a pivotal decision in ADC development. While the primary function is to tether the payload to the antibody, modern linkers are engineered to overcome significant challenges, particularly those posed by highly potent, hydrophobic cytotoxic agents.[5] Discrete PEG linkers, such as PEG5, have emerged as a superior choice for several scientifically grounded reasons.

  • Enhanced Hydrophilicity and Solubility : Many potent payloads are hydrophobic, which can induce aggregation of the ADC, leading to manufacturing challenges, reduced efficacy, and potential immunogenicity.[5][6] The inherent hydrophilicity of the PEG5 chain improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation and ensuring a more homogenous and stable product.[5][7]

  • Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy to prolong the circulation half-life of biologics.[][8][9] The PEG5 linker contributes to an increased hydrodynamic radius of the ADC, which can reduce renal clearance and extend its time in circulation, thereby increasing the probability of reaching the tumor site.[9]

  • Reduced Immunogenicity : The flexible and hydrophilic nature of PEG chains can shield the linker-payload moiety from the immune system, reducing the potential for an anti-drug antibody (ADA) response.[][8]

  • Spatial Control : The defined length of a discrete PEG5 linker provides precise spatial separation between the bulky antibody and the payload.[] This can minimize steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.

ADC_Structure

Overall Synthesis Strategy

The synthesis of a PEGylated ADC is a multi-step process that demands careful execution and control over the conjugation chemistry to achieve a desired drug-to-antibody ratio (DAR) and maintain the structural and functional integrity of the antibody.[7] The general process involves three core phases: antibody preparation, conjugation of the linker-payload, and finally, purification and characterization of the ADC.

ADC_Workflow cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_analysis Phase 3: Purification & Characterization mAb_Prep Antibody Preparation (Buffer Exchange) Reduction Partial Reduction of Antibody Interchain Disulfides (for Cys Conjugation) mAb_Prep->Reduction Linker_Prep Linker-Payload Synthesis (e.g., Maleimide-PEG5-Drug) Conjugation Conjugation Reaction: Reduced mAb + Linker-Payload Linker_Prep->Conjugation Reduction->Conjugation Quenching Quench Excess Reagent Conjugation->Quenching Purification Purification (e.g., SEC, HIC) Quenching->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

Protocol 1: Cysteine-Based Conjugation using a Maleimide-PEG5-Linker

This protocol describes the site-specific conjugation to cysteine residues that are made available by the selective reduction of interchain disulfide bonds in the antibody's hinge region. This method allows for precise control over the conjugation sites and typically yields ADCs with a DAR of 2, 4, or 8.

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
Monoclonal Antibody (IgG1)Targeting vehicleIn-house or commercial
Maleimide-PEG5-PayloadLinker-drug constructCommercial or custom synthesis
Tris(2-carboxyethyl)phosphine (TCEP)Reducing agentSigma-Aldrich, Thermo Fisher
L-Cysteine or N-acetylcysteineQuenching agentSigma-Aldrich
Phosphate Buffered Saline (PBS), pH 7.4Reaction and storage bufferGibco, Lonza
Propylene Glycol or DMSOCo-solvent for linker-payloadSigma-Aldrich
Desalting Columns (e.g., Zeba™ Spin)Buffer exchange, reagent removalThermo Fisher Scientific
HPLC System with SEC and HIC columnsPurification and analysisAgilent, Waters
Mass Spectrometer (Q-TOF)DAR determinationBruker, Sciex
Step-by-Step Methodology

Step 1: Antibody Preparation & Reduction

  • Buffer Exchange: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation-compatible buffer (e.g., PBS containing 1 mM EDTA, pH 7.4). Amine-containing buffers like Tris should be avoided in this step if the linker contains an NHS-ester.

  • Reduction: Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody is critical for controlling the extent of reduction and, consequently, the final DAR.[]

    • For DAR 4: Use a 2.5 to 3.0 molar excess of TCEP.

    • For DAR 8: Use a 5.0 to 6.0 molar excess of TCEP.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

    • Scientist's Note: TCEP is a potent, odorless, and stable reducing agent that selectively reduces disulfide bonds. The hinge region disulfides are more solvent-accessible and susceptible to reduction under these mild conditions compared to the intrachain disulfides that are critical for antibody structure.

Step 2: Conjugation

  • Reagent Removal: Immediately after incubation, remove the excess TCEP from the reduced antibody using a pre-equilibrated desalting column. This step is crucial as residual TCEP can reduce the maleimide group on the linker.

  • Linker-Payload Addition: Dissolve the Maleimide-PEG5-Payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO) and add it to the purified, reduced antibody. A typical molar excess of linker-payload to antibody is 1.5x per targeted cysteine (e.g., for DAR 4, use a 6-fold molar excess).

  • Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C overnight with gentle agitation.

    • Scientist's Note: The maleimide group reacts specifically with the free sulfhydryl (thiol) group of the reduced cysteine residues to form a stable thioether bond. Performing the reaction at a slightly basic pH (7.2-7.5) ensures the thiol is in its more reactive thiolate anion form.

Step 3: Quenching and Purification

  • Quenching: Add a 3-fold molar excess of L-cysteine or N-acetylcysteine relative to the initial amount of Maleimide-PEG5-Payload. Incubate for 30 minutes at room temperature. This step caps any unreacted maleimide groups, preventing unwanted side reactions.[]

  • Purification: The crude ADC mixture contains the desired ADC, unconjugated antibody, and excess linker-payload/quenching agent. Purification is essential and typically performed using chromatographic techniques.

    • Size Exclusion Chromatography (SEC): An effective method to separate the high molecular weight ADC from smaller, unreacted components.[]

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different DARs, as the addition of each hydrophobic payload increases the overall hydrophobicity of the conjugate.[12]

Protocol 2: Lysine-Based Conjugation using an NHS-Ester-PEG5-Linker

This method targets the primary amines in the side chains of lysine residues. As antibodies have numerous surface-exposed lysines, this approach results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.

Step-by-Step Methodology
  • Antibody Preparation: Buffer exchange the antibody into an amine-free buffer at a pH of 8.0-8.5 (e.g., borate or phosphate buffer). The slightly alkaline pH deprotonates the lysine ε-amino group, making it a more effective nucleophile.

  • Linker-Payload Activation: Dissolve the NHS-Ester-PEG5-Payload in an anhydrous organic solvent like DMSO immediately before use.

  • Conjugation: Add the activated linker-payload to the antibody solution. A 5- to 10-fold molar excess is a common starting point.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove unreacted linker-payload and purify the ADC using SEC as described previously.

    • Scientist's Note: While simpler to perform as it requires no reduction step, lysine conjugation is less controlled.[13] The resulting heterogeneity can impact the ADC's PK/PD profile and consistency. However, the hydrophilic PEG5 linker can help to mitigate the aggregation often seen with high-DAR, lysine-linked ADCs made with hydrophobic linkers.[6]

ADC Characterization and Quality Control

Thorough characterization is a self-validating step that confirms the success of the synthesis and ensures the quality of the final product.[]

ParameterAnalytical MethodPurpose & Expected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drugs conjugated per antibody. For cysteine-linked ADCs, expect a dominant peak for the target DAR (e.g., DAR4). For lysine-linked ADCs, expect a distribution of species.
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect high molecular weight species (aggregates). Expect >95% monomer.
Unconjugated Drug Reversed-Phase HPLC (RP-HPLC)To quantify the amount of free, unconjugated payload. Expect <0.1%.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind its target. Expect binding affinity comparable to the unconjugated antibody.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low DAR Incomplete antibody reduction; Hydrolysis of maleimide/NHS-ester linker; Insufficient molar excess of linker-payload.Optimize TCEP concentration and incubation time; Use fresh linker-payload solution; Increase molar excess of linker-payload.
High Aggregation Hydrophobic nature of the payload; High DAR; Incorrect buffer conditions.Ensure sufficient co-solvent is used for the linker-payload; Target a lower DAR; Optimize buffer pH and ionic strength during conjugation and for final formulation.
Heterogeneous Product (For Cys-conjugation) Over-reduction of antibody; Disulfide scrambling.Decrease TCEP concentration or incubation time; Ensure EDTA is in the buffer to chelate metal ions that can catalyze disulfide scrambling.

Conclusion

The incorporation of PEG5 linkers into ADC design offers significant advantages in overcoming the challenges associated with hydrophobic payloads, leading to conjugates with improved solubility, stability, and pharmacokinetic profiles.[][7][8] The detailed protocols for cysteine and lysine-based conjugation provided herein, coupled with rigorous purification and characterization, offer a robust framework for researchers and drug developers to synthesize high-quality ADCs. The careful, rational design and execution of each step in the synthesis process are paramount to developing safe and effective next-generation targeted therapies.

References

  • Benchchem. Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates Using PEG5 Linkers.
  • Books. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • Creative Biolabs. What are PEG Linkers?.
  • MedChemExpress (MCE) Life Science Reagents. Antibody-drug conjugates linkers.
  • PMC - NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • MDPI. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • PMC. Antibody–drug conjugates: Recent advances in linker chemistry.
  • Elsevier. Model-Based Strategy to Guide the Choice of Clinical Doses for Antibody–drug conjugates.
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.
  • PMC - NIH. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
  • ScienceDirect. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • AxisPharm. What is the difference between ADC linker and PEG linker?.
  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • ACS Publications. Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry.
  • BOC Sciences. PEGylated Protein Purification Techniques.
  • MedchemExpress.com. m-PEG5-MS | ADC/PROTAC Linker.
  • YouTube. [Webinar] Manufacturing concepts for antibody-drug conjugates.
  • Abcam. Conjugation guide.
  • YouTube. Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry.
  • PubMed. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv.

Sources

Application

Protocol for amide bond formation with PEG carboxylic acids

Application Note & Protocol Topic: Protocol for Amide Bond Formation with PEG Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Mastering Bioconjugation: A Senior Scientist's Guide t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Amide Bond Formation with PEG Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Mastering Bioconjugation: A Senior Scientist's Guide to Amide Bond Formation with PEG Carboxylic Acids

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone of modern drug delivery and biopharmaceutical development.[1][2] By conjugating PEG to proteins, peptides, or small molecules, researchers can significantly enhance their therapeutic properties, including improved solubility, extended circulatory half-life, and reduced immunogenicity.[3] Among the most robust and widely employed methods for PEGylation is the formation of a stable amide bond between a PEG carboxylic acid and a primary amine on the target molecule.[4]

This guide provides a comprehensive, field-tested framework for performing and validating this critical bioconjugation reaction. Moving beyond a simple recitation of steps, we will delve into the chemical principles, explain the rationale behind protocol choices, and offer a self-validating workflow from reaction setup to final product characterization.

The Underlying Chemistry: Activating the Carboxyl Group

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient and requires harsh conditions, such as high heat, which are incompatible with sensitive biomolecules.[5] The core principle of modern amide bond formation, therefore, lies in the activation of the carboxylic acid. This process converts the carboxyl group's hydroxyl (-OH) into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by an amine.[6]

The most prevalent and versatile method for this activation in aqueous and organic media is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with an additive like N-hydroxysuccinimide (NHS) .[7]

The EDC/NHS Mechanism:

  • O-Acylisourea Intermediate Formation: EDC reacts with the PEG carboxylic acid at a mildly acidic pH (4.5-6.0) to form a highly reactive, but unstable, O-acylisourea intermediate.[8][9]

  • NHS Ester Formation: This unstable intermediate can either react directly with an amine or, more efficiently and controllably, be reacted with NHS to form a semi-stable PEG-NHS ester. This two-step process is advantageous because the PEG-NHS ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more controlled subsequent reaction with the target amine.[9]

  • Amide Bond Formation: The PEG-NHS ester then reacts efficiently with a primary amine at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[10][11]

EDC_NHS_Mechanism PEG_COOH PEG-COOH O_Acylisourea Reactive O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC PEG_NHS PEG-NHS Ester (Semi-Stable) O_Acylisourea->PEG_NHS + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 + H₂O (Hydrolysis) NHS NHS PEG_Amide PEG-CONH-R (Stable Amide Bond) PEG_NHS->PEG_Amide + R-NH₂ (pH 7.2-8.5) Amine R-NH₂ Byproduct2 Released NHS

Caption: EDC/NHS reaction mechanism for amide bond formation.

Selecting Your Coupling Reagents: A Comparative Overview

The choice of coupling agent is critical and depends on factors like solvent, desired reactivity, and byproduct removal.

ReagentClassKey Characteristics & Causality
EDC / EDAC CarbodiimideWater-soluble , making it ideal for bioconjugations in aqueous buffers. The resulting isourea byproduct is also water-soluble and can be easily removed by dialysis or chromatography.[4]
DCC CarbodiimideWater-insoluble (used in organic solvents like DCM, DMF). The dicyclohexylurea (DCU) byproduct is also insoluble and can be removed by filtration, which simplifies purification in organic synthesis but is unsuitable for aqueous bioconjugations.[8][12]
NHS AdditiveForms semi-stable, amine-reactive esters that increase coupling efficiency and reduce side reactions. The stability of the NHS-ester allows for a two-step reaction, providing greater control over the process.[9]
Sulfo-NHS AdditiveA water-soluble analog of NHS. It is used to impart water solubility to the activated ester, ensuring it remains in the aqueous phase for efficient reaction with biomolecules.
HATU Aminium SaltA highly efficient, modern coupling reagent often used for difficult couplings, such as in peptide synthesis. It forms a highly reactive OAt-ester. While very effective, it is more expensive and typically reserved for challenging reactions.[8][13]
The Experimental Workflow: A Self-Validating Protocol

This section outlines a robust, two-part protocol. The first part covers the in-situ activation of a PEG-COOH with EDC/NHS, while the second details the simpler use of a pre-activated PEG-NHS ester.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Downstream Processing Prep_Reagents Prepare Reagents (Buffers, Solvents) Prep_PEG Equilibrate & Dissolve PEG-COOH / PEG-NHS Prep_Reagents->Prep_PEG Prep_Target Prepare Amine-Molecule in Reaction Buffer Prep_Reagents->Prep_Target Activation Activate PEG-COOH (EDC/NHS, pH 5-6) Prep_PEG->Activation Coupling Couple to Amine (pH 7.2-8.0) Prep_Target->Coupling Activation->Coupling Quench Quench Reaction (e.g., Hydroxylamine) Coupling->Quench Purification Purify Conjugate (SEC, IEX, Dialysis) Quench->Purification Characterization Characterize Product (MS, NMR, HPLC) Purification->Characterization

Caption: General workflow for PEGylation via amide bond formation.

A. Pre-Reaction Setup: The Foundation of Success

  • Buffer Selection is Critical: For reactions involving biomolecules, use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid).[14] Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated PEG, drastically reducing yield.[9]

  • Reagent Handling: EDC and NHS-esters are moisture-sensitive.[10][14] Always allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[14] Prepare stock solutions in anhydrous, water-miscible solvents like DMSO or DMF immediately before use. Do not store these solutions for extended periods.[9]

  • Glassware: Ensure all glassware is clean and dry, especially for reactions run in organic solvents.

B. Detailed Protocol: In-Situ Activation with EDC/NHS

This protocol is designed for conjugating an amine-containing protein with PEG-COOH.

Materials:

  • PEG-Carboxylic Acid (PEG-COOH)

  • EDC-HCl

  • NHS (or Sulfo-NHS for fully aqueous reaction)

  • Amine-containing protein/molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine pH 8.5 or 1 M Tris-HCl pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Target Molecule: Dissolve your amine-containing protein in the Coupling Buffer to a desired final concentration (e.g., 1-10 mg/mL). Keep on ice.

  • Prepare PEG-COOH: Equilibrate the PEG-COOH reagent to room temperature. Weigh the desired amount and dissolve in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[9]

  • Prepare Activation Reagents: Weigh EDC and NHS and dissolve them in Activation Buffer (if using Sulfo-NHS) or anhydrous DMSO/DMF to create fresh, concentrated stock solutions (e.g., 100 mg/mL).

  • Activation Step (pH 5.0-6.0):

    • In a separate reaction vessel, dilute the PEG-COOH stock solution with Activation Buffer.

    • Add the EDC stock solution to the PEG-COOH solution. A typical molar ratio is 2-5 equivalents of EDC to 1 equivalent of PEG-COOH.[9]

    • Immediately add the NHS stock solution. Use the same molar equivalent as EDC.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9] The acidic pH is optimal for EDC-mediated activation.[8]

  • Coupling Step (pH 7.2-7.5):

    • Add the activated PEG-NHS ester solution from Step 4 directly to the chilled protein solution from Step 1.

    • The addition of the MES-buffered activation mix to the phosphate-buffered protein solution will naturally raise the pH into the optimal range (7.2-8.0) for the NHS-ester to react with primary amines.[9] If needed, adjust the pH carefully with 0.1 M NaOH.

    • The molar ratio of PEG to protein is a critical parameter to optimize, but a starting point is often a 10- to 20-fold molar excess of PEG.[14]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching Step:

    • To stop the reaction and hydrolyze any unreacted PEG-NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to purification to remove unreacted PEG, byproducts, and unmodified protein. (See Section 5).

C. Protocol: Using Pre-Activated PEG-NHS Esters

This is a more straightforward protocol when using commercially available activated PEGs.

Procedure:

  • Prepare the Target Molecule: Dissolve your amine-containing protein in Coupling Buffer (pH 7.2-8.0) to a final concentration of 1-10 mg/mL.[10]

  • Prepare PEG-NHS Ester: Equilibrate the PEG-NHS ester to room temperature. Immediately before use, dissolve it in a small amount of anhydrous DMSO or DMF to make a concentrated stock.[14]

  • Coupling Reaction:

    • Add the PEG-NHS ester stock solution directly to the protein solution. A 20-fold molar excess is a common starting point.[14] Ensure the final concentration of organic solvent is low (typically <10% v/v) to avoid protein denaturation.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching & Purification: Follow steps 6 and 7 from the previous protocol.

Optimizing Your PEGylation Strategy

Achieving the desired degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated) requires careful optimization.[15]

ParameterTypical RangeRationale & Expert Insights
pH (Activation) 4.5 - 6.0EDC chemistry is most efficient at slightly acidic pH, which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[9][16]
pH (Coupling) 7.2 - 8.5Primary amines are sufficiently nucleophilic for reaction in this range. Higher pH can accelerate the reaction but also increases the rate of hydrolysis of the NHS-ester, potentially lowering the yield.[4][10]
Molar Ratio (PEG:Protein) 5:1 to 50:1This is the most influential factor for controlling the degree of PEGylation. Higher ratios favor multi-PEGylation. Start with a 10:1 or 20:1 ratio and adjust based on characterization results.[17]
Molar Ratio (EDC/NHS:PEG) 2:1 to 5:1A molar excess of coupling agents is required to drive the activation reaction to completion.[9]
Temperature 4°C to 25°CRoom temperature (20-25°C) reactions are faster. However, for sensitive proteins, performing the coupling at 4°C can improve stability and minimize side reactions, albeit over a longer reaction time (e.g., overnight).[4]
Reaction Time 30 min - 24 hCoupling is typically complete within 1-2 hours at room temperature. Monitoring the reaction progress via techniques like SDS-PAGE can help determine the optimal time.[8]
Purification of PEG-Amide Conjugates

Purification is essential to remove unreacted reagents and isolate the desired product. The significant increase in hydrodynamic radius imparted by the PEG chain is the primary principle exploited for separation.[18]

  • Size Exclusion Chromatography (SEC): This is the most powerful and common method. It effectively separates the larger PEGylated protein from the smaller, unmodified protein and low molecular weight reagents like EDC, NHS, and hydrolyzed PEG.[18][]

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its isoelectric point. This change in charge can be used to separate PEGylated species (mono-, di-, etc.) from each other and from the native protein.[]

  • Dialysis / Ultrafiltration: Effective for removing small molecule byproducts and excess unreacted PEG, especially after the quenching step. It serves as a good preliminary cleanup but may not be sufficient to separate unmodified protein from the PEGylated product.[18]

Characterization and Quality Control

Confirming the identity, purity, and extent of PEGylation is a mandatory final step.

  • SDS-PAGE: A simple, rapid method to visually confirm PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band (or smear, due to heterogeneity) compared to the unmodified protein.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Provides a definitive measurement of the conjugate's molecular weight. The mass increase directly corresponds to the number of PEG chains attached, allowing for precise determination of the degree of PEGylation.[20][21]

  • NMR Spectroscopy (¹H NMR): Useful for detailed structural characterization, especially for smaller molecules or peptides. The characteristic peak of the PEG backbone (a large singlet around 3.6 ppm) can be integrated against peaks from the target molecule to confirm conjugation.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC-HPLC or Reverse-Phase (RP)-HPLC can be used to assess the purity of the final product and quantify the percentage of conjugated material.[24]

References

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. PubMed. [Link]

  • Piras, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]

  • Akçay, A. G. (2014). Answer to "EDC/NHS activation of a surface?". ResearchGate. [Link]

  • CD Bioparticles. (2024). Exploring the Versatile Role of PEG and Carboxylic Acid PEGs in Biomedical Applications. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Cheng, T. L., et al. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. [Link]

  • Pasek-Allen, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Lund University Publications. (n.d.). Optimization of a PEGylation process. [Link]

  • ResearchGate. (n.d.). PEGylation of EL via EDC/NHS coupling reaction. [Link]

  • Pierre, V. C., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • Jevsevar, S., et al. (2010). Protein PEGylation: An overview of chemistry and process considerations. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Carlmark, A., et al. (2018). Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability. PubMed. [Link]

  • Davaran, S., et al. (2010). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. PubMed. [Link]

  • Cheng, T. L., et al. (2012). Analytical measurement of PEGylated molecules. PubMed. [Link]

  • Kumar, V., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. [Link]

  • Jain, A., & Jain, S. K. (2008). PEGylation: An Approach for Drug Delivery. A Review. PubMed. [Link]

  • Pasek-Allen, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. [Link]

  • SciSpace. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. [Link]

  • ScienceScholar. (2022). A review on impact of pegylation on biopharmaceuticals. [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]

  • Amazon S3. (n.d.). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

  • European Pharmaceutical Review. (2010). Protein PEGylation Process: An overview of chemistry. [Link]

  • YouTube. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. [Link]

  • Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. [Link]

Sources

Method

Click chemistry precursors derived from Boc-NH-PEG5-acid

Application Note: Strategic Synthesis of Click-Ready Precursors from Boc-NH-PEG5-Acid Abstract This technical guide details the conversion of Boc-NH-PEG5-acid (CAS 890152-41-7) into high-fidelity "Click Chemistry" precur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Click-Ready Precursors from Boc-NH-PEG5-Acid

Abstract

This technical guide details the conversion of Boc-NH-PEG5-acid (CAS 890152-41-7) into high-fidelity "Click Chemistry" precursors, specifically targeting PROTAC® (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development. While Boc-NH-PEG5-acid serves as a foundational heterobifunctional linker, its utility is maximized when transformed into orthogonal reactive intermediates—specifically Azido-PEG5-derivatives and Propargyl-PEG5-derivatives . This note provides validated protocols for the selective deprotection, activation, and functionalization of this scaffold, enabling researchers to construct modular libraries for targeted protein degradation.

Chemical Architecture & Strategic Design

Boc-NH-PEG5-acid functions as a "bifurcated hub" in medicinal chemistry. Its design features two orthogonal termini separated by a hydrophilic polyethylene glycol (PEG) spacer (


 units), which is critical for improving the physicochemical properties (solubility, E3 ligase reach) of hydrophobic ligands.
  • The "Right" Terminus (Carboxylic Acid): Ready for activation (NHS ester, TFP ester) to couple with primary amines on a Target Protein Ligand (POI) or E3 Ligase Ligand.

  • The "Left" Terminus (Boc-Protected Amine): A masked handle. Upon acidic deprotection, it reveals a primary amine (

    
    ) that can be converted into a "Click" handle (Azide, Alkyne, Tetrazine) or coupled to a second ligand.
    

Why Derive Click Precursors from this Scaffold? Directly using Boc-NH-PEG5-acid allows for Late-Stage Functionalization . Instead of buying expensive, pre-made Azide-PEG-Ligands, researchers can synthesize a stable Boc-NH-PEG5-Ligand intermediate. This intermediate can be stored and then divergently converted into either an Azide or Alkyne variant on demand, facilitating rapid "Click" library screening (e.g., CuAAC or SPAAC) against various E3 ligases.

Workflow Visualization: The Divergent Synthesis Map

The following diagram illustrates the transformation of Boc-NH-PEG5-acid into two distinct classes of Click precursors: Type A (Direct conversion to Click-Linker-Acid) and Type B (Ligand-conjugated Click Precursors).

G Start Boc-NH-PEG5-Acid (Starting Material) Deprotect Step 1: Boc Deprotection (TFA/DCM) Start->Deprotect Path A (Linker Synthesis) Coupling Step 1: Ligand Coupling (HATU/DIEA + Ligand-NH2) Start->Coupling Path B (PROTAC Synthesis) AmineInt Intermediate: NH2-PEG5-COOH Deprotect->AmineInt ClickCap Step 2: Click Capping (Azide-NHS or Alkyne-NHS) AmineInt->ClickCap FinalClickAcid Product A: Azide/Alkyne-PEG5-COOH ClickCap->FinalClickAcid BocLigand Intermediate: Boc-NH-PEG5-Ligand Coupling->BocLigand Deprotect2 Step 2: Boc Deprotection (HCl/Dioxane) BocLigand->Deprotect2 AmineLigand Intermediate: NH2-PEG5-Ligand Deprotect2->AmineLigand ClickCap2 Step 3: Click Functionalization AmineLigand->ClickCap2 FinalClickLigand Product B: Azide/Alkyne-PEG5-Ligand (Ready for Library Assembly) ClickCap2->FinalClickLigand

Figure 1: Divergent synthetic pathways for generating Click-ready precursors from Boc-NH-PEG5-acid. Path A yields a standalone Click linker; Path B yields a Click-functionalized Ligand for PROTAC libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of Azide-PEG5-COOH (Standalone Click Linker)

Objective: To convert the Boc-protected amine into an Azide group while retaining the free carboxylic acid for future conjugation.

Materials:

  • Boc-NH-PEG5-acid (1 eq)

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)[3]

  • Imidazole-1-sulfonyl azide hydrochloride (Diazo transfer reagent) or Azido-acetic acid NHS ester.

  • Potassium Carbonate (

    
    ) & Copper(II) Sulfate (
    
    
    
    ) - Catalytic

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve Boc-NH-PEG5-acid (100 mg, 0.25 mmol) in 2 mL DCM.

    • Add 2 mL TFA slowly at 0°C.

    • Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (disappearance of starting material).

    • Critical Step: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (

      
      ) to remove residual TFA. This yields the TFA salt of 
      
      
      
      .
  • Diazo Transfer (Conversion to Azide):

    • Dissolve the amino-acid salt in Methanol (2 mL).

    • Add Imidazole-1-sulfonyl azide hydrochloride (1.2 eq) and

      
       (2.5 eq).
      
    • Add catalytic

      
       (0.01 eq).
      
    • Stir at RT for 12–16 hours. The color typically shifts to a light blue/green.

    • Note: This method is superior to reacting with Azido-NHS esters because it avoids potential side reactions with the carboxylic acid terminus if not carefully controlled.

  • Workup & Purification:

    • Concentrate the mixture.[1][4] Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Validation: Confirm Azide peak via IR (~2100

      
      ) and Mass Spectrometry (ESI-MS).
      
Protocol B: Synthesis of Click-Ready PROTAC Precursors (Ligand-PEG5-Alkyne)

Objective: To attach a ligand (e.g., Thalidomide derivative) to the acid end, then convert the Boc end to an Alkyne for "Click" library assembly.

Materials:

  • Boc-NH-PEG5-acid[5][6][7][8][9][10][11]

  • Ligand-Amine (e.g., Pomalidomide-amine)[9]

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • Pentynoic Acid NHS Ester (or Hexynoic Acid)

Step-by-Step Methodology:

  • Ligand Coupling (Amide Bond Formation):

    • Dissolve Boc-NH-PEG5-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 5 mins to activate the acid.

    • Add Ligand-Amine (1.0 eq). Stir at RT for 2–4 hours.[3]

    • Purification: Quench with water, extract with EtOAc, and purify via Flash Chromatography (0-10% MeOH in DCM).

    • Result:Boc-NH-PEG5-Ligand .

  • Boc Deprotection:

    • Dissolve intermediate in 4M HCl in Dioxane (avoid TFA if the ligand is acid-sensitive, though Pomalidomide tolerates TFA).

    • Stir for 1 hour. Precipitate with cold Diethyl Ether.

    • Centrifuge and dry the pellet.

    • Result:

      
       .
      
  • Introduction of Alkyne Handle:

    • Dissolve the amine salt in DMF.

    • Add Pentynoic Acid NHS Ester (1.2 eq) and DIPEA (3.0 eq).

    • Stir at RT for 2 hours.

    • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Final Output: Alkyne-PEG5-Ligand . This molecule is now ready to be "clicked" to an Azide-functionalized E3 ligase binder.

Quantitative Data Summary

ParameterBoc-NH-PEG5-AcidAzide-PEG5-COOHAlkyne-PEG5-Ligand
Molecular Weight ~395.45 Da~335.3 DaVariable (Ligand dependent)
Reactive Handle 1 Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Ligand (POI/E3 Binder)
Reactive Handle 2 Boc-Amine (Masked)Azide (-N3)Alkyne (-C≡CH)
Solubility DMSO, DCM, MeOHDMSO, Water, MeOHDMSO, DMF
Primary Application General Linker SynthesisClick Chemistry ReagentPROTAC Library Screening

References

  • Sigma-Aldrich. Boc-NH-PEG5-acid Product Specification & Properties.[9]Link

  • MedChemExpress. Boc-NH-PEG5-acid: A PEG-based PROTAC linker.[6][7]Link

  • Common Organic Chemistry. Boc Deprotection Mechanisms and Protocols (TFA/HCl).Link

  • BroadPharm. Carboxy-Amido-PEG5-N-Boc: Structure and Applications in ADC.Link

  • BenchChem. Technical Guide to the Chemical Synthesis of Acid-PEG5-C2-Boc.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc-NH-PEG5-Acid Coupling

Welcome to the Advanced Applications Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a technical guide designed to troubleshoot and optimize the coupling efficiency of Boc-NH-PEG5-acid .

This molecule is a critical heterobifunctional linker often used in PROTAC® and ADC (Antibody-Drug Conjugate) development. Its amphiphilic nature (hydrophobic Boc/hydrophilic PEG) presents unique challenges in solubility, stoichiometry, and purification that standard peptide coupling protocols often fail to address.

Module 1: Strategic Reagent Selection

The "Why" Behind the Chemistry

Before starting, you must select a coupling system based on your target molecule, not just the PEG linker. The Boc-NH-PEG5-acid itself is versatile, but your yield depends on the environment.

Comparative Efficacy Table
FeatureHATU / DIPEA EDC / NHS DIC / HOBt
Primary Application Small molecule synthesis (PROTACs), Organic solvents (DMF/DMSO).Bioconjugation (Proteins/Antibodies), Aqueous buffers.[1][2]Solid-phase synthesis (SPPS), preventing racemization.
Reaction Speed Fast (15–60 mins).Slow (2–12 hours).Medium (1–4 hours).[1]
Steric Tolerance High. Best for hindered amines.Low. Sensitive to sterics.Medium.
Byproduct Removal Requires washing (acid/base) or chromatography.[1]Water-soluble urea (easy removal).Urea is soluble in DCM (wash away).
Critical Risk Excess HATU can react with N-terminals (guanidinylation).[3]NHS esters hydrolyze rapidly in water if pH is not controlled.Slower activation; urea precipitation in some solvents.

Module 2: Optimized Experimental Protocols

Protocol A: High-Yield Organic Coupling (Recommended for Small Molecules)

Use this for linking Boc-NH-PEG5-acid to drugs, ligands, or other small molecules in organic solvent.

Reagents:

  • Boc-NH-PEG5-acid (1.0 equiv)

  • Amine-containing partner (1.0–1.2 equiv)

  • HATU (1.0–1.1 equiv) [Do not exceed 1.1 equiv]

  • DIPEA (Die-isopropyl-ethylamine) (2.0–3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical).

Step-by-Step Workflow:

  • Pre-Activation (Critical Step): Dissolve Boc-NH-PEG5-acid and HATU in anhydrous DMF. Add DIPEA. Stir for 2–5 minutes only.

    • Why? HATU activates the acid rapidly. Long pre-activation can lead to side reactions (epimerization, though less relevant for PEG, or hydrolysis from trace moisture).

  • Coupling: Add the amine partner immediately.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor via LC-MS.

  • Quench: Add a small amount of water or dilute acid (0.1 M HCl) to quench excess HATU.

Protocol B: Aqueous/Bioconjugation Coupling

Use this for conjugating the PEG linker to proteins or surfaces.

Reagents:

  • EDC (1.5–5.0 equiv)

  • NHS (1.5–5.0 equiv)

  • Activation Buffer: MES Buffer (pH 5.0–6.0)

  • Coupling Buffer: Phosphate Buffer (PBS, pH 7.2–7.5)

Step-by-Step Workflow:

  • Activation: Dissolve Boc-NH-PEG5-acid in MES buffer. Add EDC and NHS.[2] React for 15 minutes.

    • Why? Carboxyl activation by EDC is most efficient at acidic pH (4.5–6.0).

  • pH Shift (The Yield Killer): If adding to a protein, you must raise the pH to >7.0 immediately before addition, or ensure the protein is in a strong buffer (pH 7.4).

    • Why? Amine nucleophilicity is pH-dependent. At pH 5 (activation), amines are protonated (

      
      ) and non-reactive. They need to be deprotonated (
      
      
      
      ) to couple.
  • Coupling: React for 2–4 hours at RT or overnight at 4°C.

Module 3: Visualizing the Decision Process

The following diagram illustrates the critical decision nodes for selecting the correct protocol and troubleshooting failures.

PEG_Coupling_Workflow cluster_trouble Troubleshooting Loop Start Start: Boc-NH-PEG5-Acid Coupling Solvent_Check Is the Amine Partner Water Soluble? Start->Solvent_Check Organic Organic Solvent (DMF/DMSO) Solvent_Check->Organic No Aqueous Aqueous Buffer Solvent_Check->Aqueous Yes Reagent_HATU Select HATU + DIPEA Organic->Reagent_HATU Steric_Check Is Amine Sterically Hindered? Reagent_HATU->Steric_Check High_Temp Heat to 40°C or use PyBOP Steric_Check->High_Temp Yes Standard_HATU Standard HATU Protocol (RT) Steric_Check->Standard_HATU No Success Purification (RP-HPLC) High_Temp->Success Standard_HATU->Success Reagent_EDC Select EDC + NHS Aqueous->Reagent_EDC PH_Control CRITICAL: Two-Step pH Control (Activation pH 5 -> Coupling pH 7.4) Reagent_EDC->PH_Control PH_Control->Success Low_Yield Low Yield? Check Hydrolysis (Aqueous) or Water Content (Organic)

Caption: Decision matrix for selecting coupling reagents based on solvent compatibility and steric hindrance. Note the critical pH control step for aqueous EDC couplings.

Module 4: Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the "Active Ester" but no final product. Why?

Diagnosis: The activation worked, but the coupling failed.

  • Cause 1 (Most Common): The amine partner is protonated. If you used an amine salt (e.g.,

    
    ) without adding enough base (DIPEA/TEA), the amine cannot attack the ester.
    
  • Cause 2: Steric hindrance. The PEG chain is flexible, but if the amine is buried in a protein pocket or a bulky scaffold, the active ester cannot reach it.

  • Solution: Increase the base equivalents to 3.0–4.0. If steric hindrance is suspected, switch to HATU (if organic) or add a spacer.

Q2: I see a loss of the Boc protecting group during the reaction.

Diagnosis: Unintended acidic conditions.

  • Mechanism: Boc is acid-labile.[4] While stable to base, trace acids in the solvent or highly acidic active ester byproducts can trigger deprotection.

  • Check: Are you using "anhydrous" solvents that have been sitting open? Hydrolysis of acyl chlorides or anhydrides can generate HCl.

  • Solution: Ensure the reaction pH stays > 7.0. Avoid high temperatures (>60°C) which can thermally degrade Boc, although this is rare below 100°C.

Q3: The product is "oiling out" and impossible to weigh.

Diagnosis: This is a physical property of PEG, not a chemical failure.

  • Context: PEG5 is an amphiphile. It resists crystallization.

  • Solution: Do not try to crystallize.

    • Precipitation: Dissolve the crude oil in a minimum amount of DCM, then pour slowly into ice-cold diethyl ether or MTBE . The PEG conjugate should precipitate as a white solid or gum.

    • Lyophilization: Freeze-dry from water/acetonitrile mixtures to obtain a handleable powder.

Q4: Why is my yield low with EDC/NHS in water?

Diagnosis: Hydrolysis competition.

  • Mechanism: The NHS-ester intermediate is unstable in water. Its half-life at pH 7.5 is only minutes. If you wait too long to add the amine, or if the amine addition is slow, water will hydrolyze the ester back to the acid.

  • Solution: Add the amine immediately after the activation step. Alternatively, use Sulfo-NHS , which creates a more stable, water-soluble active ester.

References

  • AxisPharm. (2024).[1] Amide Coupling Protocol for Amino PEG. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Boc-Protected Amino Groups: Stability and Cleavage.[5] Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Preventing aggregation during PEGylation with Boc-NH-PEG5-acid

Welcome to the Technical Support Center for PEGylation using Boc-NH-PEG5-acid. As Senior Application Scientists, we understand that while PEGylation is a powerful technique for improving the therapeutic properties of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for PEGylation using Boc-NH-PEG5-acid. As Senior Application Scientists, we understand that while PEGylation is a powerful technique for improving the therapeutic properties of proteins and peptides, it can present challenges, most notably, aggregation.[1][2] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you prevent and overcome aggregation during your PEGylation experiments with Boc-NH-PEG5-acid.

Frequently Asked Questions (FAQs)

Q1: What is Boc-NH-PEG5-acid and how does it work?

A1: Boc-NH-PEG5-acid is a heterobifunctional linker molecule. It consists of a five-unit polyethylene glycol (PEG) chain that enhances hydrophilicity.[3] One end of the PEG chain is capped with a Boc (tert-butyloxycarbonyl) protected amine, and the other end terminates in a carboxylic acid. The Boc group is a stable protecting group for the amine that can be removed under acidic conditions.[3][4] The carboxylic acid end can be activated (e.g., using EDC and NHS) to react with primary amines (like the side chain of lysine residues) on your protein or peptide, forming a stable amide bond.[5]

Q2: Why does my protein aggregate during PEGylation?

A2: Protein aggregation during PEGylation can be triggered by several factors:

  • Changes in Surface Chemistry: The covalent attachment of PEG chains alters the surface properties of the protein. This can disrupt the delicate balance of electrostatic and hydrophobic interactions that keep the protein soluble and correctly folded.

  • Exposure of Hydrophobic Patches: The conjugation process itself, or suboptimal buffer conditions, can cause conformational changes in the protein, potentially exposing hydrophobic regions that then interact with each other, leading to aggregation.[6]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly impact protein stability.[7] For instance, if the reaction pH is close to the protein's isoelectric point (pI), its solubility will be at its lowest, increasing the risk of aggregation.[7]

  • High Protein Concentration: The probability of intermolecular interactions that lead to aggregation increases with higher protein concentrations.[7]

Q3: Can PEGylation itself help prevent aggregation?

A3: Yes, paradoxically, while the process can sometimes induce aggregation, the final PEGylated product is often more resistant to aggregation. The attached PEG chains can act as a shield, providing steric hindrance that prevents protein-protein interactions.[6] They also increase the overall hydrophilicity of the conjugate, which can help keep aggregates soluble even if they do form.[6]

Troubleshooting Guide: Preventing Aggregation

This section provides a more in-depth look at common problems and their solutions, structured around the key stages of the PEGylation process.

Problem 1: My protein precipitates immediately upon adding the activated Boc-NH-PEG5-NHS ester.

This is a common issue and often points to a problem with the reaction conditions or the stability of your protein in the chosen buffer.

  • Incorrect pH: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 8.3 and 8.5.[8][9] However, this might not be the optimal pH for your protein's stability. If your protein's pI is close to this range, it will be prone to aggregation.

    • Solution: Perform a pH screening study to find a compromise pH that maintains protein stability while still allowing for efficient conjugation. You may need to work at a slightly lower pH (e.g., 7.5-8.0) and compensate with a longer reaction time or a higher molar excess of the PEG reagent.

  • Buffer Composition: The type and concentration of salts in your buffer can significantly impact protein solubility.

    • Solution:

      • Vary Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to see what best stabilizes your protein.

      • Use Stabilizing Excipients: Consider adding stabilizing agents to your reaction buffer.

AdditiveRecommended ConcentrationMechanism of Action
Arginine 50-100 mMSuppresses aggregation by binding to charged and hydrophobic regions.[7]
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes the native protein structure.
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions.[7]
Problem 2: The PEGylation reaction seems to work, but I see a high molecular weight species in my analysis (e.g., SEC, SDS-PAGE) that I suspect are aggregates.

This suggests that aggregation is occurring more slowly throughout the reaction or during downstream processing.

  • Over-PEGylation: If too many PEG chains are attached to the protein, it can lead to the formation of cross-linked aggregates, especially if the PEG reagent is not purely monofunctional.

    • Solution:

      • Optimize Molar Ratio: Perform a titration experiment with varying molar excesses of the activated Boc-NH-PEG5-NHS ester to find the lowest amount that gives you the desired degree of PEGylation.

      • Control Reaction Time: Shorter reaction times can help to limit the extent of PEGylation. Monitor the reaction over time to determine the optimal endpoint.

  • Temperature Effects: While many reactions are performed at room temperature for convenience, this may be too high for a marginally stable protein.

    • Solution: Run the PEGylation reaction at a lower temperature (e.g., 4°C).[10] This will slow down the reaction rate, so you may need to increase the reaction time, but it can significantly improve protein stability.

Experimental Protocols

This protocol describes the creation of the NHS ester, which is then used to PEGylate the protein.

  • Dissolve Boc-NH-PEG5-acid: Dissolve the Boc-NH-PEG5-acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Add EDC and NHS: Add 1.1 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.1 equivalents of N-hydroxysuccinimide (NHS).

  • React: Stir the reaction mixture at room temperature for 4-6 hours.

  • Confirmation (Optional): The formation of the NHS ester can be confirmed by techniques such as NMR or mass spectrometry.

  • Use Immediately: The activated Boc-NH-PEG5-NHS ester is susceptible to hydrolysis and should be used immediately for the best results.

  • Buffer Exchange: Ensure your protein is in the optimized reaction buffer (determined from your screening studies) at a concentration of 1-5 mg/mL.

  • Prepare PEG Reagent: Immediately before use, dissolve the activated Boc-NH-PEG5-NHS ester in the reaction buffer.

  • Initiate Reaction: Add the desired molar excess of the PEG reagent to the protein solution. It is often beneficial to add the PEG reagent solution in a stepwise manner to avoid localized high concentrations.

  • Incubate: Incubate the reaction mixture at the optimized temperature (e.g., 4°C or room temperature) with gentle mixing.

  • Quench the Reaction: Stop the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.

  • Analysis: Analyze the reaction mixture using SDS-PAGE and Size Exclusion Chromatography (SEC) to determine the extent of PEGylation and the presence of any aggregates.

Visualizing the Workflow

The following diagram illustrates the key decision points in developing a successful PEGylation protocol that avoids aggregation.

PEGylation_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_reaction Reaction & Analysis cluster_result Outcome Protein_Prep Protein Preparation (Buffer Exchange, Concentration) PEGylation_Reaction PEGylation Reaction Protein_Prep->PEGylation_Reaction PEG_Activation Activate Boc-NH-PEG5-Acid (EDC/NHS) PEG_Activation->PEGylation_Reaction pH_Screen pH Screening (Test pH 7.0-8.5) pH_Screen->PEGylation_Reaction Inform Additive_Screen Additive Screening (Arginine, Glycerol, etc.) Additive_Screen->PEGylation_Reaction Inform Ratio_Test Molar Ratio Titration (PEG:Protein) Ratio_Test->PEGylation_Reaction Inform Temp_Test Temperature Optimization (4°C vs. RT) Temp_Test->PEGylation_Reaction Inform Quench Quench Reaction PEGylation_Reaction->Quench Analysis Analysis (SEC, SDS-PAGE) Quench->Analysis Success Successful PEGylation (No Aggregation) Analysis->Success Aggregate Aggregation Observed Analysis->Aggregate Aggregate->pH_Screen Re-optimize

Sources

Troubleshooting

Technical Support Center: Purification of Boc-NH-PEG5-acid Conjugates

Welcome to our dedicated technical support center for the purification of Boc-NH-PEG5-acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of Boc-NH-PEG5-acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to ensure the successful purification of your valuable conjugates. We understand the nuances and challenges involved in handling these molecules and have structured this guide to address the specific issues you may encounter in your experiments.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the purification of Boc-NH-PEG5-acid.

Question: Why is my Boc-NH-PEG5-acid conjugate showing multiple spots on a TLC plate even after purification?

Answer:

This is a common observation and can stem from several factors related to both the compound's nature and the purification technique employed.

  • Causality: Boc-NH-PEG5-acid, despite being a discrete molecule, can exhibit chromatographic behavior that suggests heterogeneity. This can be due to the presence of closely related impurities or interactions with the stationary phase. The flexible PEG chain can adopt different conformations, sometimes leading to band broadening or tailing on TLC plates.

  • Troubleshooting Steps:

    • Impurity Identification: The most common impurities are unreacted starting materials (e.g., the PEG5-acid precursor) or byproducts from the Boc protection step. Consider running co-spots of your starting materials alongside your purified product on the TLC plate to identify them.

    • Solvent System Optimization: The polarity of your TLC mobile phase is critical. A single solvent system may not be adequate to resolve your product from all impurities. Experiment with solvent mixtures of varying polarities. For example, if you are using a dichloromethane/methanol system, try varying the ratio or adding a small amount of acetic acid to suppress the ionization of the carboxylic acid, which can sharpen the spot.

    • Visualization Technique: Ensure your visualization method is appropriate. Boc-protected amines can sometimes be visualized with ninhydrin after heating (which can partially deprotect the Boc group), but specific stains for PEG, like iodine vapor, might also be useful.

    • Consider Alternative Chromatographic Techniques: If TLC indicates persistent impurities, it's a strong indicator that your current bulk purification method (e.g., flash chromatography) may not have sufficient resolving power. You may need to consider a higher resolution technique like reverse-phase HPLC.

Question: My reverse-phase HPLC purification of Boc-NH-PEG5-acid is giving broad peaks. What can I do to improve peak shape?

Answer:

Broad peaks in RP-HPLC are a frequent challenge when purifying PEGylated compounds. This phenomenon is often linked to the inherent properties of the PEG chain and its interaction with the stationary phase.[1]

  • Causality: The dispersity of the PEG chain, even in monodisperse samples, can contribute to peak broadening.[1] Furthermore, interactions between the PEG chain and the C18 stationary phase can be complex, leading to slow mass transfer and, consequently, broader peaks. The presence of the ionizable carboxylic acid can also lead to tailing if the mobile phase pH is not controlled.

  • Troubleshooting Steps:

    • Mobile Phase Additives: The addition of an ion-pairing agent or an acid to the mobile phase is crucial.

      • Trifluoroacetic Acid (TFA): A common choice is to use a mobile phase of water and acetonitrile, both containing 0.1% TFA. The TFA serves two purposes: it protonates the carboxylic acid, making it less polar and improving its retention and peak shape, and it can act as an ion-pairing agent with any residual basic sites on the silica backbone of the stationary phase.

      • Formic Acid: If TFA is not desirable for your downstream applications (as it can be difficult to remove), formic acid (0.1%) is a good alternative.

    • Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting impurities and sharpen the peak of interest. Start with a shallow gradient and adjust based on the initial separation profile.

    • Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can decrease the viscosity of the mobile phase and improve mass transfer kinetics, leading to sharper peaks.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, although this will increase the run time.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller amount to see if the peak shape improves.

Question: I am losing a significant amount of my Boc-NH-PEG5-acid during liquid-liquid extraction. How can I improve my recovery?

Answer:

Poor recovery during liquid-liquid extraction is often due to the amphipathic nature of Boc-NH-PEG5-acid. It has both hydrophobic (Boc group) and hydrophilic (PEG chain and carboxylic acid) characteristics, which can lead to its partitioning into both the organic and aqueous phases.

  • Causality: The solubility of your conjugate is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. At neutral or basic pH, the carboxylic acid will be deprotonated to a carboxylate, significantly increasing its water solubility and reducing its extraction into an organic solvent.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, acidify the aqueous layer to a pH of around 2-3 with a dilute acid (e.g., 1M HCl). This will ensure the carboxylic acid is fully protonated, making the molecule more hydrophobic and favoring its partitioning into the organic phase.

    • Choice of Organic Solvent: Dichloromethane (DCM) or a mixture of DCM and a more polar solvent like ethyl acetate can be effective. For more polar PEGylated compounds, a more polar extraction solvent might be necessary.[2][3]

    • Salting Out: Adding a salt, such as sodium chloride (brine), to the aqueous phase can decrease the solubility of your compound in the aqueous layer and drive it into the organic phase.[2]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover your product.

    • Back Extraction: If your product is in the organic phase and you want to remove acidic or basic impurities, you can perform a back extraction with a dilute basic (e.g., saturated sodium bicarbonate) or acidic solution, respectively. Remember to re-acidify the aqueous layer if your product partitions into it during a basic wash.

Section 2: Frequently Asked Questions (FAQs)

What is the best initial approach for purifying crude Boc-NH-PEG5-acid?

For a first-pass purification of a crude reaction mixture, flash column chromatography on silica gel is often a good starting point. It is a cost-effective and scalable method for removing bulk impurities.

  • Rationale: Silica gel is a polar stationary phase. By carefully selecting a mobile phase of appropriate polarity, you can achieve good separation of your moderately polar Boc-NH-PEG5-acid from less polar non-PEGylated impurities and more polar starting materials or byproducts.

  • Recommended Solvent System: A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing.

When should I choose reverse-phase HPLC over silica gel chromatography?

You should opt for reverse-phase HPLC (RP-HPLC) when:

  • High Purity is Required: RP-HPLC offers significantly higher resolution than flash chromatography and is the method of choice for obtaining highly pure material (>95%).[4]

  • Difficult Separations: If your product and impurities have very similar polarities and cannot be resolved by silica gel chromatography, the different separation mechanism of RP-HPLC (based on hydrophobicity) may provide the necessary selectivity.

  • Analytical Confirmation: RP-HPLC is an excellent analytical tool to confirm the purity of your final product.[5]

Can I purify Boc-NH-PEG5-acid by crystallization?

Crystallization can be a viable purification method for Boc-NH-PEG5-acid, particularly for obtaining a highly pure, solid product. However, it can be challenging due to the flexible nature of the PEG chain, which can inhibit the formation of a well-ordered crystal lattice.[6][7][8][9][10]

  • Feasibility: The success of crystallization will depend on the purity of the starting material and finding a suitable solvent system.

  • Solvent Selection: A good starting point is to dissolve the compound in a good solvent (e.g., a small amount of methanol or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity is observed. Allowing the solution to stand, potentially at a reduced temperature, may induce crystallization.

What are the potential side reactions I should be aware of during purification?

The primary concern during the purification of Boc-NH-PEG5-acid is the premature deprotection of the Boc group .

  • Causality: The Boc group is labile to strong acids.[11] Exposure to highly acidic conditions during purification (e.g., a mobile phase with a high concentration of a strong acid or prolonged exposure to acidic silica gel) can lead to the formation of the free amine (H2N-PEG5-acid).

  • Prevention:

    • Use milder acids like acetic acid or formic acid in your mobile phase instead of strong acids like TFA if deprotection is a concern.

    • Neutralize your crude reaction mixture before purification if it is strongly acidic.

    • Work up your column fractions promptly to minimize the time your compound is in contact with the stationary phase.

    • Some studies have shown that silica gel itself can be acidic enough to cause deprotection, especially with prolonged exposure or heating.[12][13] If this is suspected, using neutral or deactivated silica gel can be beneficial.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of gram-scale quantities of Boc-NH-PEG5-acid.

Materials:

  • Crude Boc-NH-PEG5-acid

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetic acid (optional)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates, stains (e.g., potassium permanganate, iodine), and a UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin elution with the initial mobile phase (e.g., 100% DCM).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol in DCM. If tailing is observed, consider adding 0.5-1% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC

This protocol is suitable for obtaining highly pure Boc-NH-PEG5-acid on a milligram to gram scale.

Materials:

  • Partially purified or crude Boc-NH-PEG5-acid

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA (or 0.1% formic acid)

    • Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% formic acid)

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B). Filter the sample through a 0.45 µm filter to remove any particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of increasing Mobile Phase B. A typical gradient for Boc-NH-PEG5-acid might be from 5% to 95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Pooling and Solvent Removal: Pool the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Purification Methods
MethodResolutionScaleCostSpeedKey Advantage
Silica Gel Chromatography Moderatemg to kgLowFastGood for initial bulk purification.
Reverse-Phase HPLC Highµg to gHighSlowExcellent for high-purity final product.
Crystallization Potentially Very Highmg to kgLowVariableCan yield highly pure, solid material.
Liquid-Liquid Extraction Lowg to kgLowVery FastUseful for initial workup and removal of certain impurities.
Diagram 1: Purification Workflow Decision Tree

This diagram provides a visual guide to selecting the appropriate purification strategy.

PurificationDecisionTree start Crude Boc-NH-PEG5-acid is_high_purity_needed High Purity (>95%) Needed? start->is_high_purity_needed flash_chrom Silica Gel Flash Chromatography is_high_purity_needed->flash_chrom No prep_hplc Preparative RP-HPLC is_high_purity_needed->prep_hplc Yes analyze_purity Analyze Purity (TLC/HPLC) flash_chrom->analyze_purity is_pure Is it Pure? analyze_purity->is_pure is_pure->prep_hplc No final_product Pure Product is_pure->final_product Yes prep_hplc->final_product crystallization Consider Crystallization final_product->crystallization

Caption: Decision tree for selecting a purification method.

Diagram 2: RP-HPLC Troubleshooting Flowchart

This flowchart outlines a systematic approach to troubleshooting common RP-HPLC issues.

HPLCTroubleshooting start Broad or Tailing Peaks in RP-HPLC add_modifier Add Mobile Phase Modifier (0.1% TFA or Formic Acid) start->add_modifier check_peak_shape1 Improved Peak Shape? add_modifier->check_peak_shape1 optimize_gradient Optimize Gradient (Make it Shallower) check_peak_shape1->optimize_gradient No solution Problem Solved check_peak_shape1->solution Yes check_peak_shape2 Improved Peak Shape? optimize_gradient->check_peak_shape2 increase_temp Increase Column Temp (e.g., to 40°C) check_peak_shape2->increase_temp No check_peak_shape2->solution Yes check_peak_shape3 Improved Peak Shape? increase_temp->check_peak_shape3 check_overload Check for Overload (Inject Less Sample) check_peak_shape3->check_overload No check_peak_shape3->solution Yes further_help Consult Senior Scientist check_overload->further_help

Caption: Troubleshooting broad peaks in RP-HPLC.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?. Retrieved from [Link]

  • YouTube. (2021, April 16). Reversed Phase Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • Polymer Chemistry. (2016, February 29). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Retrieved from [Link]

  • ResearchGate. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Measurement of PEGylated Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. Retrieved from [Link]

  • PubMed. (2016, November 15). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Retrieved from [Link]

  • PubMed. (2021, January 20). Synthesis of polyethylene glycol functional bonded silica gel for selective recognition and separation of α-cyclodextrin. Retrieved from [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of poly(ethylene glycols) into fractions by sequential liquid-liquid extraction. Retrieved from [Link]

  • MDPI. (2022, September 2). Crystallinity of Amphiphilic PE-b-PEG Copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polyethylene glycol on the crystallization and impact properties of polylactide-based blends. Retrieved from [Link]

  • MDPI. (2023, January 15). Biocompatible Silica-Polyethylene Glycol-Based Composites for Immobilization of Microbial Cells by Sol-Gel Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PubMed. (2015, July 7). PEG-salt aqueous two-phase systems: an attractive and versatile liquid-liquid extraction technology for the downstream processing of proteins and enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Non-Isothermal Crystallization Kinetics of Poly(ethylene glycol) and Poly(ethylene glycol)-B-Poly(ε-caprolactone) by Flash DSC Analysis. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Effect of Polyethylene Glycol on Crystallization Behavior of Acetaminophen. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Bioconjugates

A Senior Application Scientist's Guide to Removing Excess Boc-NH-PEG5-acid After Reaction Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Excess Boc-NH-PEG5-acid After Reaction

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of bioconjugation. As Senior Application Scientists, we understand that the success of your experiment often hinges on the critical purification step. Here, we provide in-depth, field-proven insights into removing excess Boc-NH-PEG5-acid, moving beyond simple protocols to explain the underlying principles that ensure reproducible success.

The Challenge: Why is Removing Excess PEG Reagents So Critical?

Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG5-acid, are invaluable tools in drug development and bioconjugation. They enhance the solubility, stability, and pharmacokinetic properties of molecules.[1] However, the very properties that make PEGs desirable can also complicate the purification process. Incomplete removal of unreacted PEG reagents can lead to:

  • Reduced Purity and Potency: The presence of unconjugated PEG dilutes the final product, potentially impacting its therapeutic efficacy.

  • Undesirable Immunogenicity: While PEG itself is generally considered non-immunogenic, the accumulation of unreacted PEGylation reagents could potentially trigger an immune response.[3]

This guide will equip you with the knowledge to effectively tackle these challenges.

Understanding Your Reagent: Boc-NH-PEG5-acid

Boc-NH-PEG5-acid is a heterobifunctional linker. Let's break down its key components:

  • Boc-NH-: A tert-butyloxycarbonyl (Boc) protected amine group. This protecting group is stable under many reaction conditions but can be readily removed with mild acid to reveal a primary amine for subsequent conjugation steps.[1][]

  • -PEG5-: A hydrophilic polyethylene glycol spacer with five repeating units. This PEG chain enhances the solubility of the molecule in aqueous buffers.[5]

  • -acid: A carboxylic acid group. This end of the linker is typically activated using carbodiimide chemistry, such as with EDC and NHS, to form a reactive ester that readily couples with primary amines on your target molecule (e.g., a protein or peptide).[6][7]

The workflow for a typical conjugation reaction involving Boc-NH-PEG5-acid is illustrated below.

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_impurities Potential Reaction Byproducts Boc_PEG_Acid Boc-NH-PEG5-acid Activated_PEG Boc-NH-PEG5-NHS ester (Reactive Intermediate) Boc_PEG_Acid->Activated_PEG Activation (pH 4.5-7.2) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate Boc-NH-PEG5-Target (Desired Product) Activated_PEG->Conjugate Coupling (pH 7.0-8.0) Target_Molecule Target Molecule (e.g., Protein-NH2) Target_Molecule->Conjugate Excess_PEG Excess Boc-NH-PEG5-acid Hydrolyzed_PEG Hydrolyzed PEG EDC_Byproducts EDC Byproducts

Caption: EDC/NHS coupling reaction workflow.

Troubleshooting and FAQs: Your Questions Answered

As a Senior Application Scientist, I've encountered a wide range of challenges in the lab. Here are some of the most common questions and my recommended solutions.

Question 1: My final product shows a broad peak on my chromatogram. What's causing this and how can I fix it?

Answer: A broad peak often indicates a heterogeneous mixture. In the context of PEGylation, this could be due to several factors:

  • Polydispersity of the PEG reagent: While Boc-NH-PEG5-acid has a defined chain length, some longer PEG reagents can have a distribution of molecular weights, contributing to peak broadening.[8]

  • Multiple PEGylation sites: If your target molecule has multiple available amine groups, you may be generating a mixture of mono-, di-, and multi-PEGylated species.

  • Incomplete removal of excess PEG: The most common culprit is often residual unreacted PEG reagent smearing across your analytical column.

Troubleshooting Steps:

  • Optimize your reaction stoichiometry: Carefully control the molar ratio of the PEG reagent to your target molecule to favor mono-PEGylation if that is your desired outcome.

  • Employ a robust purification strategy: This is the most critical step. The choice of purification method will depend on the size and properties of your target molecule and the PEG reagent.

Question 2: Which purification method is best for my experiment?

Answer: There is no one-size-fits-all answer. The optimal purification strategy depends on the molecular weight difference between your conjugated product and the excess PEG reagent. Here's a comparative guide to the most common techniques:

Purification MethodPrincipleProsConsBest For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[][10]High resolution for significant size differences. Good for removing small molecule byproducts.[]Can be time-consuming. May not resolve species with similar hydrodynamic radii.[3]Separating large biomolecules (e.g., proteins, antibodies) from the much smaller Boc-NH-PEG5-acid.
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity.[3][]Good for separating molecules with different polarities. Can resolve positional isomers.[]The PEG chain can complicate the separation mechanism.[11] May require organic solvents that can denature sensitive biomolecules.Purification of smaller, more robust molecules like peptides or oligonucleotides.
Ion Exchange Chromatography (IEX) Separation based on net charge.[]Can separate based on the degree of PEGylation, as the PEG chains can shield the surface charges of the protein.[]The effectiveness can diminish with increasing levels of PEGylation.[12]Purifying proteins where PEGylation alters the overall charge.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane.[12][13]Simple, cost-effective, and good for buffer exchange.[]May not provide complete removal of excess PEG, especially if the MWCO is close to the size of the PEG reagent.[2] Can lead to sample loss due to non-specific binding to the membrane.[2]Initial cleanup to remove the bulk of unreacted small molecules and for buffer exchange.

Question 3: I'm using SEC, but I'm still seeing a lot of excess PEG in my final product. What am I doing wrong?

Answer: This is a common issue. Here's a troubleshooting workflow to improve your SEC purification:

SEC_Troubleshooting Start Problem: Excess PEG after SEC Check_Column 1. Verify Column Choice: Is the fractionation range appropriate for your conjugate and the free PEG? Start->Check_Column Optimize_Flow 2. Optimize Flow Rate: Are you running the column slow enough to allow for proper separation? Check_Column->Optimize_Flow If yes Check_Loading 3. Assess Sample Loading: Are you overloading the column? Optimize_Flow->Check_Loading If yes Consider_Pre_Purification 4. Pre-Purification Step: Have you considered an initial cleanup with dialysis or ultrafiltration? Check_Loading->Consider_Pre_Purification If yes Solution Improved Purity Consider_Pre_Purification->Solution Implement

Caption: Troubleshooting workflow for SEC purification.

Expert Tip: For a molecule like Boc-NH-PEG5-acid (MW ~393 g/mol ), a significant size difference exists when conjugated to a large protein. Therefore, SEC is often a very effective method. Ensure your column's fractionation range is appropriate to resolve your large conjugate from the small, unreacted PEG.

Question 4: Can I use liquid-liquid extraction to remove the excess Boc-NH-PEG5-acid?

Answer: Liquid-liquid extraction is generally not the preferred method for purifying PEGylated biomolecules. The hydrophilic nature of the PEG chain makes it soluble in aqueous solutions, and it can be challenging to find an appropriate organic solvent that will selectively extract the unreacted PEG without denaturing or partitioning your target molecule. Chromatographic methods or dialysis/ultrafiltration are more reliable and reproducible for these applications.

Step-by-Step Protocols for Key Purification Methods

Here are detailed protocols for the most common and effective purification techniques.

Protocol 1: Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range that is appropriate for the size of your PEGylated product. The goal is to have your product elute in the void or early fractions, well-separated from the smaller, unreacted Boc-NH-PEG5-acid which will elute later.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).

  • Sample Preparation: Concentrate your reaction mixture if necessary. Ensure it is free of any precipitates by centrifuging or filtering through a 0.22 µm filter.

  • Sample Loading: Load your sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions using SDS-PAGE, mass spectrometry, or another appropriate analytical technique to identify the fractions containing your purified PEGylated product, free of unreacted PEG.

Protocol 2: Dialysis / Ultrafiltration
  • Membrane Selection: Choose a dialysis membrane or ultrafiltration device with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times larger than the molecular weight of the Boc-NH-PEG5-acid (~393 g/mol ) but significantly smaller than your target conjugate. For example, a 3-10 kDa MWCO is often a good starting point for protein conjugates.

  • Sample Preparation: Place your reaction mixture into the dialysis tubing or ultrafiltration device.

  • Dialysis: If using dialysis, place the tubing in a large volume of your desired buffer (e.g., 100-1000 times the sample volume) and stir gently at 4°C. Change the buffer 2-3 times over 12-24 hours.

  • Ultrafiltration: If using ultrafiltration, centrifuge the device according to the manufacturer's instructions to pass the small molecules through the membrane. You can perform diafiltration by repeatedly diluting the retentate with fresh buffer and re-centrifuging to improve the removal of the unreacted PEG.

  • Recovery: Carefully recover your purified, concentrated product from the dialysis tubing or the retentate of the ultrafiltration device.

Self-Validation: Always confirm the purity of your final product using an orthogonal analytical method. For example, if you purify by SEC, confirm the absence of free PEG by mass spectrometry.

In-Depth Look: The Chemistry of Boc-NH-PEG5-acid Conjugation

The successful removal of excess reagent starts with an efficient reaction. The most common method for conjugating a carboxylic acid-containing PEG linker to a primary amine on a biomolecule is through carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the Boc-NH-PEG5-acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxylic acid.

  • Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[14][15] This ester is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[6]

The optimal pH for the EDC/NHS activation step is typically between 4.5 and 7.2, while the reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.[6]

By understanding this mechanism, you can troubleshoot your reaction conditions to maximize conjugation efficiency and minimize the amount of unreacted PEG reagent you need to remove.

References

  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]

  • DC Chemicals. (n.d.). Acid-PEG5-C2-Boc Datasheet. Retrieved from [Link]

  • Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins.
  • Biopharma PEG. (n.d.). BOC-NH-PEG5-NH2. Retrieved from [Link]

  • kalbplswutrudoin. (2022, June 4). Chromatography of PEG containing compounds. Reddit. Retrieved from [Link]

  • ResearchGate. (2016, April 28). How to remove excess of PEG from conjugated PEG-polymer? Retrieved from [Link]

  • ResearchGate. (2015, July 1). Is it difficult to remove PEG from Mass spectrometry equipments like ESI and MALDI after characterising PEGylated proteins? Retrieved from [Link]

  • Goyon, A., D'Atri, V., Colas, O., Fekete, S., & Guillarme, D. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates.
  • Hong, J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical and Biomedical Analysis, 131, 21-28.
  • Xiao, S., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 7(39), 6049-6053.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with PEG5 Linkers

The following technical guide is designed as a specialized support center resource for researchers optimizing bioconjugation and linker chemistry. Current Status: Operational Topic: Linker Optimization & Steric Hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support center resource for researchers optimizing bioconjugation and linker chemistry.

Current Status: Operational Topic: Linker Optimization & Steric Hindrance Solutions Target Reagent: Heterobifunctional PEG5 Linkers (e.g., NHS-PEG5-Maleimide)

Executive Summary: The "Goldilocks" Zone

In bioconjugation, steric hindrance is the silent killer of reaction efficiency. When a target residue (e.g., a lysine amine or cysteine thiol) is buried within a protein's tertiary structure, standard zero-length crosslinkers (like EDC/NHS) or short alkyl spacers often fail to make contact. Conversely, excessively long linkers (PEG12+) introduce entropic penalties, where the "floppiness" of the chain reduces the effective concentration of the reactive group near the target.

PEG5 (Polyethylene Glycol 5-unit) linkers represent the "Goldilocks" zone for many applications—specifically Antibody-Drug Conjugates (ADCs) and PROTACs. With an extended length of approximately 20–25 Å (including terminal functional groups), PEG5 provides sufficient reach to overcome the hydration shell and steric bulk of proteins while maintaining enough structural integrity to avoid entropic coiling.

Mechanism of Action

To troubleshoot effectively, one must understand the physical mechanics at play.

The Steric Barrier vs. The PEG5 Bridge

Steric hindrance in bioconjugation typically manifests in two ways:

  • Access Blockage: The reactive group on the payload cannot physically reach the target amino acid due to surrounding protein domains.

  • Hydrophobic Masking: Hydrophobic payloads (e.g., certain fluorophores or cytotoxic drugs) aggregate or "fold back" onto the protein surface, burying the linker interface.

Why PEG5?

  • Hydrophilicity: The ethylene glycol units (

    
    ) recruit water molecules, creating a "hydration shield" that prevents the hydrophobic payload from crashing out or sticking non-specifically to the protein surface.
    
  • Flexible Reach: Unlike rigid alkyl chains, PEG5 can navigate the conformational fluctuations of a protein surface to find the reactive site.

Visualization: Steric Hindrance Resolution

The following diagram illustrates how PEG5 overcomes the reach limitations of shorter linkers.

StericHindrance cluster_Short Short Linker (Fail) cluster_PEG5 PEG5 Linker (Success) Protein Protein Surface (Steric Barrier) Target Buried Lysine (Target) Payload1 Payload Linker1 PEG2 (~10Å) Payload1->Linker1 Linker1->Target Steric Clash (Too Short) Payload2 Payload Linker2 PEG5 (~25Å) Payload2->Linker2 Linker2->Target Successful Conjugation

Figure 1: Mechanistic comparison of a short linker failing to access a buried residue versus a PEG5 linker successfully bridging the steric gap.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific scenarios reported by users working with NHS-PEG5-Maleimide and similar reagents.

Category A: Low Conjugation Yield (The "Unreactive" Target)

Q: I am conjugating a hydrophobic drug to an antibody using NHS-PEG5-Maleimide. My NHS reaction works, but the Maleimide step shows <10% yield. Why?

  • Diagnosis: This is likely a "Hydrophobic Burying" issue. Even though the NHS ester reacted, the hydrophobic drug payload may have caused the linker to fold back and associate with the antibody's hydrophobic patches, effectively hiding the Maleimide group from the incoming thiol.

  • The Fix:

    • Solvent Doping: Ensure your reaction buffer contains 5–10% organic co-solvent (DMSO or DMA) to keep the linker extended.

    • Order of Addition: If possible, conjugate the hydrophilic end (NHS) to the protein first. The PEG5 chain will then help solubilize the hydrophobic drug added in the second step.[1]

    • Check Thiol Availability: Verify your target thiols are reduced. Use TCEP (which does not react with Maleimide) instead of DTT (which must be removed).

Category B: Aggregation & Precipitation

Q: My conjugate precipitates immediately after adding the payload. I thought PEG was supposed to increase solubility?

  • Diagnosis: Insufficient PEG Length relative to Payload Hydrophobicity. While PEG5 is excellent for spacing, extremely hydrophobic payloads (like certain PROTACs or toxins) may overwhelm the solubilizing capacity of just 5 units.

  • The Fix:

    • Calculate ClogP: If the ClogP of your payload is >4, PEG5 might be borderline.

    • Step-Up Strategy: Test a PEG12 or PEG24 linker. If precipitation stops, the issue was purely solubility. If precipitation persists, the issue is likely isoelectric point (pI) precipitation of the protein itself (check buffer pH vs. protein pI).

Category C: PROTAC Inactivity

Q: I built a PROTAC using a PEG5 linker. It binds both the E3 ligase and the POI (Protein of Interest) individually, but it doesn't induce degradation.

  • Diagnosis: The "Hook Effect" or Poor Cooperativity.

    • Scenario 1 (Too Short): PEG5 (~20Å) might be too short to allow the E3 ligase and POI to form a productive ternary complex without clashing.

    • Scenario 2 (Geometry): The flexibility of PEG5 might be preventing the rigid orientation required for ubiquitination.

  • The Fix:

    • Linker Scan: In PROTAC development, linker length is rarely "one size fits all." Synthesize the PEG3 and PEG7 analogs.

    • Rigidify: If PEG5 fails due to entropy (too floppy), switch to a semi-rigid linker of similar length (e.g., Piperazine-PEG hybrid) to constrain the geometry.

Quantitative Comparison: Linker Selection Matrix

Use this table to determine if PEG5 is the correct choice for your specific steric challenge.

FeaturePEG2 / PEG3PEG5 (The Standard)PEG12 / PEG24
Approx. Length (Extended) 10–15 Å20–25 Å 50–90 Å
Hydrophilicity LowModerate-High Very High
Steric Reach Poor (Surface only)Good (Shallow pockets) Excellent (Deep pockets)
Entropic Cost Low (Rigid)Moderate High (Floppy)
Primary Use Case Surface labeling, Crosslinking subunitsADCs, PROTACs, Biotinylation Nanoparticle coating, High-load surfaces
Risk Factor Steric ClashesNone (Safe starting point) "Wrap-around" shielding

Validated Protocol: NHS-PEG5-Maleimide Conjugation

This protocol is optimized to minimize hydrolysis and maximize the steric benefits of the PEG5 linker.

Reagents:

  • Target Protein (Antibody/Enzyme) in PBS (pH 7.2–7.4). Must be amine-free. [1]

  • Sulfhydryl-containing Payload (Drug/Peptide).[1][2]

  • NHS-PEG5-Maleimide (dissolved in dry DMSO/DMA immediately before use).

Workflow Diagram

ConjugationProtocol cluster_Step1 Step 1: Amine Activation (NHS) cluster_Step2 Step 2: Thiol Conjugation (Maleimide) Start Start: Prepare Reagents Calc Calculate 10-20x Molar Excess of Linker Start->Calc Dissolve Dissolve NHS-PEG5-Mal in dry DMSO/DMA Calc->Dissolve Mix1 Add to Protein Solution (pH 7.2-7.4) Dissolve->Mix1 Incubate1 Incubate 30-60 min @ Room Temp Mix1->Incubate1 Purify1 Remove Excess Linker (Desalting Column / Zeba Spin) Incubate1->Purify1 Reduce Ensure Payload Thiols are Reduced (TCEP) Purify1->Reduce Mix2 Add Payload to Activated Protein Reduce->Mix2 Incubate2 Incubate 2-4 hours @ Room Temp (pH 6.5-7.5) Mix2->Incubate2 Quench Quench with 2-Mercaptoethanol or Cysteine (Optional) Incubate2->Quench End Final Product: Stable Conjugate Quench->End

Figure 2: Step-by-step conjugation workflow for NHS-PEG5-Maleimide, highlighting critical purification and quenching steps.

Critical Protocol Notes:
  • The "Hydrolysis Race": The NHS ester competes with water. At pH 7.4, the half-life of the NHS group is measured in hours, but you should aim to mix it with the protein within 1 minute of dissolving in DMSO.

  • Maleimide Stability: Maleimides are stable at pH 6.5–7.5. Above pH 8.0, they can undergo ring hydrolysis (opening the ring), which renders them unreactive toward thiols. Strict pH control is mandatory.

  • Purification: Step 1 purification (removing excess linker) is crucial. If you skip this, the excess bifunctional linker will react with your payload in solution, creating "dumbbell" dimers (Payload-Linker-Payload) rather than conjugating to the protein.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[3] Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (Standard industry reference for NHS/Maleimide chemistry).

Sources

Optimization

Minimizing side reactions during PEG acid activation

A Guide to Minimizing Side Reactions for Robust Bioconjugation Welcome to the technical support center for PEGylation. As Senior Application Scientists, we understand that activating the carboxylic acid terminus of a pol...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions for Robust Bioconjugation

Welcome to the technical support center for PEGylation. As Senior Application Scientists, we understand that activating the carboxylic acid terminus of a polyethylene glycol (PEG) linker is a critical step that dictates the success of your entire conjugation strategy. While seemingly straightforward, this process is prone to side reactions that can drastically reduce yield, create complex product mixtures, and compromise the final conjugate's efficacy.

This guide moves beyond simple protocols to explain the causality behind common issues. We provide field-proven insights, troubleshooting frameworks, and validated methodologies to help you navigate the complexities of PEG acid activation and achieve clean, efficient, and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the most common questions researchers encounter, establishing a foundational understanding of the reaction chemistry.

Q1: What are the primary side reactions I should be concerned about during PEG acid activation?

There are two main competing reactions that can derail your PEGylation:

  • Hydrolysis of the Activated Ester: The most common culprit is the hydrolysis of the N-hydroxysuccinimide (NHS) ester intermediate. In an aqueous environment, water molecules can attack the activated ester, regenerating the original, unreactive PEG-carboxylic acid.[1][2] This is a direct loss of your activated PEG reagent.

  • N-Acylurea Formation: During the initial activation step with a carbodiimide like EDC, the highly reactive O-acylisourea intermediate is formed.[3][4] While the goal is for NHS to quickly convert this to a more stable NHS-ester, the O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][5] This side reaction is particularly problematic as it consumes both your PEG acid and your EDC coupling agent.

Q2: How critical is pH, and what is the optimal range for my reaction?

The pH is the single most critical parameter in controlling the balance between your desired reaction and unwanted hydrolysis.[1][6] There are two distinct pH optima to consider:

  • Activation Step (PEG-COOH + EDC/NHS): This step is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 .[6][7][8] This acidic environment protonates the carboxyl group, making it a better leaving group, while minimizing premature hydrolysis of the EDC reagent.

  • Conjugation Step (Activated PEG-NHS + Amine): The reaction of the PEG-NHS ester with the primary amine on your target molecule (aminolysis) is most efficient at a neutral to slightly alkaline pH, typically pH 7.2-8.5 .[1][9][10] In this range, the primary amines are deprotonated and thus more nucleophilic.

The challenge lies in the fact that the hydrolysis rate of the NHS ester increases dramatically with pH.[1] The half-life can drop from hours at pH 7 to just minutes at pH 8.6.[1] Therefore, the optimal conjugation pH is a trade-off: high enough to facilitate rapid aminolysis but not so high that hydrolysis dominates. A common starting point is pH 7.4-8.0.

Q3: Can I use any buffer? Which ones should I absolutely avoid?

No, buffer selection is crucial. You must use a buffer that does not contain competing nucleophiles, specifically primary amines.[1][11]

Buffer TypeRecommended BuffersBuffers to AVOIDRationale
Good MES, HEPES, Phosphate (PBS)-These buffers lack primary amines and provide good buffering capacity in the required pH ranges.
Bad Tris, Glycine, CitrateTris, Glycine, CitrateTris and Glycine contain primary amines that will compete with your target molecule for the PEG-NHS ester, drastically lowering your yield.[1][12] Citrate contains a carboxyl group that can react with EDC.
Q4: My target is a protein. Can the activated PEG-NHS react with amino acids other than lysine?

While the primary targets for NHS esters are the ε-amino group of lysine and the N-terminal α-amino group, side reactions with other nucleophilic residues can occur, especially at higher pH values.[1] Serine, threonine, and tyrosine have been reported to show some reactivity.[1] This can lead to a heterogeneous product mixture. Controlling the pH and stoichiometry are key levers to maximize specificity for primary amines.

Part 2: Visualizing the Reaction Landscape

Understanding the reaction pathways is key to troubleshooting. The following diagram illustrates the desired conjugation pathway and the major off-target side reactions.

PEG_Activation_Pathway PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) PEG_COOH->O_Acylisourea + EDC (pH 4.5-6.0) PEG_NHS PEG-NHS Ester (Semi-Stable) O_Acylisourea->PEG_NHS + NHS N_Acylurea N-Acylurea Byproduct (Stable & Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Desired_Product Desired Conjugate (PEG-Amide Bond) PEG_NHS->Desired_Product + Target-NH₂ (pH 7.2-8.5) Hydrolysis Hydrolysis (Inactive PEG-COOH) PEG_NHS->Hydrolysis + H₂O (pH dependent) Target_Amine Target Molecule (Protein-NH2) Water H₂O NHS_reagent NHS

Caption: Reaction scheme for PEG acid activation via EDC/NHS chemistry.

Part 3: Troubleshooting Guide: From Problem to Solution

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No PEGylation Yield

This is the most common issue, often stemming from one of three areas.

Troubleshooting_Yield Start Low PEGylation Yield Detected Check_Reagents Are EDC, NHS, and PEG-COOH stored correctly (dry, -20°C)? Are reagents freshly prepared? Start->Check_Reagents Check_pH Was activation at pH 4.5-6.0? Was conjugation at pH 7.2-8.5? Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh, high-quality reagents. Equilibrate to RT before opening. Check_Reagents->Sol_Reagents No Check_Buffer Is the buffer amine-free (e.g., MES, PBS, HEPES)? Check_pH->Check_Buffer Yes Sol_pH Solution: Optimize pH for each step separately. Verify buffer pH before reaction. Check_pH->Sol_pH No Sol_Buffer Solution: Dialyze into a non-amine buffer (e.g., PBS) before conjugation. Check_Buffer->Sol_Buffer No End Yield Improved Check_Buffer->End Yes Sol_Reagents->End Sol_pH->End Sol_Buffer->End

Caption: Decision tree for troubleshooting low PEGylation yield.

In-Depth Causality & Solutions:

  • Cause A: Hydrolyzed Reagents. EDC and especially PEG-NHS esters are highly moisture-sensitive.[12] Repeatedly opening a container at room temperature introduces atmospheric moisture, which hydrolyzes the reagents on the shelf.

    • Solution: Aliquot your EDC and NHS ester reagents upon arrival and store them desiccated at -20°C. Before use, allow the vial to equilibrate completely to room temperature before opening to prevent water condensation.[12] Always prepare solutions fresh and discard any unused portion.[12]

  • Cause B: Suboptimal pH. As detailed in the FAQ, using a single pH for the entire process is inefficient. An acidic pH during the conjugation step will protonate your target amines, making them poor nucleophiles. A basic pH during the activation step will rapidly hydrolyze your EDC.

    • Solution: Adopt a two-step, two-buffer protocol. Activate the PEG-COOH with EDC/NHS in MES buffer at pH 5.0-6.0.[6][7] Then, either purify the activated PEG-NHS or (more commonly) adjust the pH by adding the activated PEG solution to your protein solution in a phosphate buffer at pH 7.4-8.0.[6][7]

  • Cause C: Competing Nucleophiles. Using a buffer like Tris is a common mistake that quenches the reaction before it can even begin.

    • Solution: Perform a buffer exchange on your protein sample into an amine-free buffer (e.g., PBS) before adding the activated PEG reagent. Dialysis, desalting columns, or ultrafiltration are effective methods.[13][14]

Problem 2: Insoluble Precipitate Forms During Reaction

The formation of a white precipitate is often indicative of N-acylurea byproduct formation or, in some cases, protein aggregation.

    • Solution 1: Temperature Control. Lowering the reaction temperature can suppress the rate of the intramolecular rearrangement that leads to N-acylurea.[15] Try running the activation step at 4°C instead of room temperature.

    • Solution 2: Optimize Stoichiometry. Ensure you are using an adequate molar excess of NHS relative to EDC. A common starting ratio is PEG-COOH : EDC : NHS of 1 : 1.2 : 1.5. This helps to rapidly trap the O-acylisourea intermediate as the more stable NHS ester.

    • Solution 3 (Advanced): For particularly stubborn cases, the addition of additives like pyridine has been shown to suppress N-acylurea formation, though this can complicate downstream purification.[15]

Part 4: Validated Experimental Protocols

Follow these detailed methodologies to ensure a robust and reproducible workflow.

Protocol 1: Two-Step Activation and Conjugation

This protocol is designed to maximize efficiency by optimizing the pH for each distinct chemical step.

Materials:

  • PEG-Carboxylic Acid (PEG-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.4 (PBS)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing protein/molecule in Conjugation Buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of PEG-COOH in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Activation Step (Formation of PEG-NHS Ester):

    • In a microfuge tube, combine your PEG-COOH solution with Activation Buffer.

    • Add the freshly prepared EDC solution to the PEG mixture to achieve a final molar ratio of 1.2 moles of EDC for every 1 mole of PEG-COOH.

    • Immediately add the freshly prepared NHS solution to achieve a final molar ratio of 1.5 moles of NHS for every 1 mole of PEG-COOH.

    • Vortex briefly and incubate at room temperature for 15-30 minutes.[6][7]

  • Conjugation Step (Amide Bond Formation):

    • Immediately add the activated PEG-NHS solution from Step 2 to your protein solution (prepared in Conjugation Buffer). A common molar excess is 10-20 moles of activated PEG for every 1 mole of protein, but this must be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The longer, colder incubation can sometimes improve yield and reduce side reactions.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to hydrolyze any remaining unreacted PEG-NHS ester.[7]

  • Purification:

    • Remove unreacted PEG and byproducts (NHS, urea) from the PEGylated protein conjugate.

    • Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Tangential Flow Filtration (TFF) are effective methods.[14][][17]

Protocol 2: Characterization and Validation

It is essential to characterize your final product to confirm successful conjugation.

  • SDS-PAGE Analysis:

    • Run samples of the un-PEGylated starting protein and the final purified conjugate on an SDS-PAGE gel.

    • Successful PEGylation will result in a distinct increase in the apparent molecular weight, seen as a higher band or a smear at a higher position on the gel.[13]

  • HPLC Analysis:

    • Use Size Exclusion (SEC) or Reverse Phase (RP) HPLC to analyze the reaction mixture.

    • SEC-HPLC can separate the larger PEGylated conjugate from the smaller, un-PEGylated protein and free PEG.[18]

    • This provides a quantitative measure of conjugation efficiency and purity.

  • Mass Spectrometry (MS):

    • For a definitive characterization, analyze the conjugate by MALDI-TOF or ESI-MS.

    • MS will confirm the exact mass of the conjugate, allowing you to determine the number of PEG chains attached per molecule (the degree of PEGylation).[18]

References
  • BenchChem. (2025).
  • BroadPharm. (2022). Protocol for PEG Acid Reagents. BroadPharm.
  • Thermo Fisher Scientific. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. Thermo Fisher Scientific.
  • Veronese, F. M., & Mero, A. (2008). PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds.
  • ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs.
  • Al-Ahmady, Z. S., & Kostarelos, K. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC.
  • Akçay, A. G. (2014). EDC/NHS activation of a surface?
  • American Chemical Society. (2024). Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions. ACS Fall 2024.
  • Creative PEGWorks. (n.d.). PEGylation Chemistry.
  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • BroadPharm. (2021).
  • Thermo Fisher Scientific. (n.d.). Instructions - EDC. Thermo Fisher Scientific.
  • BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.
  • PubMed. (n.d.). Purification of pegylated proteins.
  • BOC Sciences. (n.d.).
  • BroadPharm. (2022). Protocol for PEG NHS Ester. BroadPharm.
  • van der Westen, R., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science.
  • Caserman, S., et al. (2018).
  • Kumar, V., & Sharma, V. (2023).
  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid.
  • Grabarek, Z., & Gergely, J. (1990). Carbodiimide – Knowledge and References. Taylor & Francis Online.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting PEG Linkers: A Head-to-Head Comparison of Boc-NH-PEG4-acid and Boc-NH-PEG5-acid

In the intricate world of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is far from trivial. It is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is far from trivial. It is a critical design element that profoundly influences the solubility, stability, permeability, and ultimately, the therapeutic efficacy of the entire construct.[1][2] This guide provides an in-depth comparison of two closely related, yet functionally distinct, heterobifunctional polyethylene glycol (PEG) linkers: Boc-NH-PEG4-acid and Boc-NH-PEG5-acid . We will dissect their structural nuances and explore the downstream consequences of adding a single ethylene glycol unit.

At a Glance: Structural and Physicochemical Distinctions

At their core, both linkers feature a tert-butyloxycarbonyl (Boc)-protected amine on one terminus and a carboxylic acid on the other, bridged by a hydrophilic PEG chain.[3] The Boc group provides a stable protecting group for the amine, which can be removed under mild acidic conditions, allowing for sequential conjugation.[][5] The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines on a target molecule, forming a stable amide bond.[3]

The fundamental difference lies in the length of the PEG spacer.

G cluster_0 Boc-NH-PEG4-acid cluster_1 Boc-NH-PEG5-acid Boc4 Boc-NH PEG4_1 O Boc4->PEG4_1 -(CH₂)₂- PEG4_2 O PEG4_1->PEG4_2 -(CH₂)₂- PEG4_3 O PEG4_2->PEG4_3 -(CH₂)₂- PEG4_4 O PEG4_3->PEG4_4 -(CH₂)₂- Acid4 COOH PEG4_4->Acid4 -(CH₂)₂- Boc5 Boc-NH PEG5_1 O Boc5->PEG5_1 -(CH₂)₂- PEG5_2 O PEG5_1->PEG5_2 -(CH₂)₂- PEG5_3 O PEG5_2->PEG5_3 -(CH₂)₂- PEG5_4 O PEG5_3->PEG5_4 -(CH₂)₂- PEG5_5 O PEG5_4->PEG5_5 -(CH₂)₂- Acid5 COOH PEG5_5->Acid5 -(CH₂)₂- G cluster_0 Suboptimal Ternary Complex (e.g., Short Linker) cluster_1 Optimal Ternary Complex (e.g., Optimal Length Linker) E3_short E3 Ligase PROTAC_short PROTAC (PEG4) E3_short->PROTAC_short Target_short Target Protein PROTAC_short->Target_short label_clash Steric Clash! E3_long E3 Ligase PROTAC_long PROTAC (PEG5) E3_long->PROTAC_long Target_long Target Protein PROTAC_long->Target_long

Caption: Linker length dictates ternary complex geometry in PROTACs.

PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation half-life. [6][7][8][9]While the difference between a PEG4 and PEG5 linker will have a minimal impact on the PK of a large molecule like an ADC, it can be more significant for smaller constructs like PROTACs or peptides.

However, there is a trade-off between linker length and cell permeability. Longer, more hydrophilic PEG chains can increase the polar surface area, potentially hindering passive diffusion across cell membranes. [10]Therefore, for targets inside the cell, a shorter linker like PEG4 might be advantageous, provided it doesn't compromise solubility or ternary complex formation.

Experimental Validation: A Comparative Workflow

To empirically determine the optimal linker for your system, a direct comparison is essential. This workflow outlines a self-validating process to synthesize and test two model conjugates.

G cluster_workflow Comparative Experimental Workflow cluster_synthesis Parallel Synthesis start Model Substrate (e.g., Amine-Functionalized Fluorophore or Ligand) activate_peg4 1a. Activate Boc-NH-PEG4-acid (EDC/NHS) start->activate_peg4 activate_peg5 1b. Activate Boc-NH-PEG5-acid (EDC/NHS) start->activate_peg5 conjugate_peg4 2a. Conjugate to Substrate activate_peg4->conjugate_peg4 conjugate_peg5 2b. Conjugate to Substrate activate_peg5->conjugate_peg5 purify_peg4 3a. HPLC Purification conjugate_peg4->purify_peg4 purify_peg5 3b. HPLC Purification conjugate_peg5->purify_peg5 analyze_peg4 4a. Characterization (LC-MS, NMR) purify_peg4->analyze_peg4 analyze_peg5 4b. Characterization (LC-MS, NMR) purify_peg5->analyze_peg5 compare 5. Comparative Assays (Solubility, Binding, Cell Permeability, Degradation Assay for PROTACs) analyze_peg4->compare analyze_peg5->compare

Caption: Workflow for comparing PEG4 and PEG5 linker performance.

This protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to a primary amine on a molecule of interest (MOI-NH₂).

Materials:

  • Boc-NH-PEG(n)-acid (where n=4 or 5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-containing Molecule of Interest (MOI-NH₂)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris. [11]* Quenching solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the Boc-NH-PEG(n)-acid linker in anhydrous DMF or DMSO. This is crucial as these reagents can be difficult to weigh accurately. [11] * Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid (Formation of NHS Ester):

    • In a clean, dry microfuge tube, combine 1.2 equivalents of EDC and 1.5 equivalents of NHS for every 1 equivalent of the PEG-acid linker.

    • Add the PEG-acid stock solution to the EDC/NHS mixture.

    • Allow the reaction to proceed for 30-60 minutes at room temperature to form the active NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve your MOI-NH₂ in the reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated PEG-NHS ester solution from Step 2 to the MOI-NH₂ solution. A typical starting molar excess is 10-20 fold of the PEG linker over the MOI, but this must be optimized.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. [11]

  • Quenching:

    • Add quenching solution (e.g., hydroxylamine) to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction. [11]

  • Purification and Analysis:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and, if necessary, NMR. [12] This entire process must be run in parallel for both the PEG4 and PEG5 linkers to ensure a valid head-to-head comparison in subsequent functional assays.

Conclusion and Recommendations

The choice between a Boc-NH-PEG4-acid and a Boc-NH-PEG5-acid linker is a nuanced decision that hinges on empirical data. While their structures are nearly identical, the addition of a single ethylene glycol unit can significantly alter the physicochemical and biological properties of the final conjugate.

Choose Boc-NH-PEG4-acid when:

  • Your conjugate's solubility is already adequate.

  • Maximizing cell permeability for intracellular targets is a priority.

  • A shorter, more constrained linker is required to achieve the optimal geometry for ternary complex formation in a PROTAC.

Choose Boc-NH-PEG5-acid when:

  • You are encountering solubility or aggregation issues with your conjugate.

  • A slightly longer spacer is needed to overcome steric hindrance between conjugated partners.

  • You are systematically screening linker lengths to optimize the efficacy of a PROTAC or other bivalent molecule.

As a guiding principle, it is highly advisable to synthesize and test both linker variants, especially in the early stages of drug discovery and development. The insights gained from such direct comparisons are invaluable for making informed decisions and advancing the most promising therapeutic candidates.

References

  • Kim, J. S., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug.
  • Farnaby, W., et al. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation.
  • Al-Azzam, O., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Mehr, S. Q., & Veronese, F. M. (2016). Pharmacokinetic Consequences of Pegylation. Critical Reviews in Therapeutic Drug Carrier Systems.

Sources

Comparative

Technical Guide: Advantages of PEG5 over PEG3 Linkers in PROTAC Design

Executive Summary In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, degradation kinetics, and physic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, degradation kinetics, and physicochemical properties.[1][2][3][4][5][6][7] While PEG3 (approx. 13 atoms) is a common starting point for linker optimization, PEG5 (approx. 19 atoms) frequently offers distinct advantages in scenarios involving deep binding pockets or stringent steric constraints.

This guide analyzes the mechanistic and physicochemical superiority of PEG5 over PEG3 in specific contexts, supported by experimental data and self-validating protocols.

Mechanistic Rationale: The "Goldilocks" Zone of Linkerology

The primary advantage of PEG5 over PEG3 lies in its ability to overcome the "Reach vs. Clash" paradox. PROTAC efficacy relies on the formation of a productive ternary complex (POI:PROTAC:E3).[1][2]

Spatial Reach and Steric Clashes
  • PEG3 Limitations: With a backbone length of ~13–14 Å (fully extended), PEG3 linkers often fail to bridge the gap between the E3 ligase and the Protein of Interest (POI) if the binding sites are buried. This induces "negative cooperativity" (

    
    ), where the formation of the ternary complex is energetically unfavorable due to steric clashes between the two proteins.
    
  • PEG5 Advantages: PEG5 provides an extended reach (~19–20 Å). This additional flexibility allows the E3 ligase and POI to adopt a "relaxed" conformation, minimizing steric repulsion and enabling positive cooperativity (

    
    ).
    
Thermodynamic Impact

The longer PEG5 linker reduces the strain energy required to form the ternary complex. While longer linkers generally incur a higher entropic penalty (due to the loss of degrees of freedom upon binding), PEG5 often occupies the optimal balance point where the enthalpic gain (from improved protein-protein interactions) outweighs the entropic cost .

TernaryComplex cluster_PEG3 Scenario A: PEG3 (Too Short) cluster_PEG5 Scenario B: PEG5 (Optimal) POI Protein of Interest (POI) Linker3 PEG3 Linker (High Strain) POI->Linker3 Linker5 PEG5 Linker (Relaxed Fit) POI->Linker5 E3 E3 Ligase (Cereblon/VHL) Linker3->E3 Clash Steric Clash (Unstable Complex) Linker3->Clash Induces Linker5->E3 Ubiquitin Ubiquitin Transfer (Efficient) Linker5->Ubiquitin Facilitates

Figure 1: Mechanistic comparison of linker length.[3][4] PEG3 (Scenario A) may cause steric clashes preventing stable complex formation, whereas PEG5 (Scenario B) allows sufficient flexibility for optimal protein-protein interface alignment.

Comparative Performance Analysis

The following data summarizes the advantages of PEG5 over PEG3 based on aggregated structure-activity relationship (SAR) studies, specifically in contexts like ER-α and TBK1 degradation where shorter linkers failed.

Physicochemical & Biological Metrics[4][8][9]
FeaturePEG3 LinkerPEG5 LinkerAdvantage of PEG5
Atom Count (Backbone) ~13 atoms~19 atomsReach: Bridges buried binding pockets.
Water Solubility ModerateHighSolubility: Improved aqueous stability for assays.
Ternary Complex (

)
Often < 1 (Clash prone)Often > 1 (Cooperative)Cooperativity: Stabilizes POI-E3 interaction.
Degradation (

)
Lower (if strained)HigherEfficacy: More complete protein knockdown.
Permeability (tPSA) HighModerateTrade-off: PEG5 is slightly more polar, but usually within Lipinski limits.
Case Study Evidence: Estrogen Receptor-α (ERα)

Research by Cyrus et al. (2010) and subsequent optimizations demonstrated that for ERα degradation, a linker length of ~16 atoms (equivalent to PEG5 range) was critical.

  • PEG3 Analogues: Resulted in

    
     (Poor potency).
    
  • PEG5 Analogues: Resulted in

    
     (High potency).
    
  • Reasoning: The shorter linker prevented the E3 ligase from accessing the specific surface lysine residues required for ubiquitination.

Experimental Protocol: Validating Linker Efficacy

To objectively determine if PEG5 is superior to PEG3 for your specific target, follow this self-validating workflow. This protocol assumes the use of a standard CRBN-recruiting ligand (e.g., Pomalidomide) and a POI ligand with an available solvent-exposed amine.

Phase 1: Parallel Synthesis (Click Chemistry Route)

Rationale: Using "Click" (CuAAC) chemistry allows for rapid generation of PEG3 and PEG5 variants from a common alkyne-tagged warhead.

  • Reagents:

    • Warhead-Alkyne (POI Ligand).

    • Azide-PEG3-Pomalidomide vs. Azide-PEG5-Pomalidomide.

    • CuSO4, Sodium Ascorbate, THPTA (Ligand).

  • Reaction:

    • Mix Warhead (1 eq) and Azide-Linker-E3 (1 eq) in DMSO/tBuOH (1:1).

    • Add fresh Cu(I) catalyst cocktail. Stir at RT for 2 hours.

  • Purification:

    • Purify via HPLC (C18 column).

    • Validation: Verify mass via LC-MS. PEG5 will show a mass shift of +88 Da (two ethylene glycol units) relative to PEG3.

Phase 2: Ternary Complex Stability Assay (TR-FRET)

Rationale: This step validates if PEG5 improves physical binding before testing biological degradation.

  • Labeling: Label recombinant POI with a Fluorophore (Donor) and E3 Ligase with a Acceptor (or use Biotin-Streptavidin-Acceptor).

  • Titration:

    • Dispense POI (10 nM) and E3 (10 nM) into 384-well plates.

    • Titrate PEG3-PROTAC and PEG5-PROTAC (0.1 nM to 10 µM).

  • Readout: Measure FRET efficiency.

  • Analysis:

    • Plot FRET signal vs. [PROTAC].

    • Success Criteria: If PEG5 shows a higher

      
       and a bell-shaped curve that persists over a wider concentration range than PEG3, it indicates superior cooperativity.
      
Phase 3: Degradation Assay (Western Blot)
  • Treatment: Treat cells (e.g., HEK293 or cancer line) with DMSO, PEG3-PROTAC, and PEG5-PROTAC at 100 nM and 1 µM for 16 hours.

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Blotting: Immunoblot for POI and Loading Control (GAPDH/Actin).

  • Quantification: Normalize POI band intensity to Loading Control.

    • Calculate

      
       (Maximum degradation percentage).[8]
      

Decision Workflow

Use the following logic flow to determine when to switch from PEG3 to PEG5.

DecisionTree Start Start: PEG3 Prototype Data CheckPotency Is DC50 < 100 nM? Start->CheckPotency CheckHook Is Hook Effect prominent at low concentrations? CheckPotency->CheckHook No (Weak Potency) KeepPEG3 Optimize Warhead/E3 (PEG3 is sufficient) CheckPotency->KeepPEG3 Yes SwitchPEG5 Switch to PEG5 CheckHook->SwitchPEG5 No (Just weak binding) CheckHook->SwitchPEG5 Yes (Unstable complex) Reason1 Reason: Steric Clash preventing complex SwitchPEG5->Reason1 Reason2 Reason: Need to push Hook Effect to higher conc. SwitchPEG5->Reason2

Figure 2: Decision matrix for linker optimization. Transitioning to PEG5 is recommended when PEG3 prototypes exhibit weak potency or early-onset hook effects indicative of steric clashes.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Link

  • Maple, H. J., et al. (2019). PROTAC Linkerology: The Impact of Linker Length and Composition.
  • Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation: Viral and Chemical Approaches. Annual Review of Pharmacology and Toxicology. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating PEGylation Efficiency: A Comparative Analysis Featuring MALDI-TOF MS

In the landscape of modern biotherapeutics, PEGylation—the covalent attachment of polyethylene glycol (PEG) to a molecule—stands out as a cornerstone technology. This modification can dramatically improve the pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern biotherapeutics, PEGylation—the covalent attachment of polyethylene glycol (PEG) to a molecule—stands out as a cornerstone technology. This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments, leading to enhanced stability, reduced immunogenicity, and longer circulation times.[1][2] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of unreacted protein, free PEG, and proteins with varying degrees of PEGylation, necessitates robust analytical methods to ensure product quality, efficacy, and safety.[3][4]

This guide provides an in-depth comparison of analytical techniques for validating PEGylation efficiency, with a primary focus on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). As a Senior Application Scientist, my aim is to not only detail the "how" but, more importantly, the "why" behind these experimental choices, offering insights grounded in years of field experience.

The Central Role of Mass Spectrometry in PEGylation Analysis

At its core, validating PEGylation is a process of characterizing a heterogeneous mixture. We need to answer critical questions: What is the extent of PEGylation? What is the distribution of different PEGylated species? Are there any unreacted starting materials? Mass spectrometry (MS) has become an indispensable tool for answering these questions with high precision and sensitivity.[3][5]

For decades, MALDI-TOF MS has been a technique of choice for the characterization of PEGylated proteins, providing accurate average molecular weight and the degree of PEGylation.[3] Its soft ionization nature is ideal for analyzing large, fragile molecules like proteins, producing ions with minimal fragmentation.[6] This is crucial when dealing with PEGylated proteins, which can be prone to instability.

Why MALDI-TOF MS Excels in PEGylation Analysis

MALDI-TOF MS is particularly well-suited for polymer analysis for several key reasons:

  • High Mass Range: Modern instruments can analyze molecules in the range of 60-600 kDa and beyond, comfortably accommodating the significant mass increase imparted by PEGylation.[7][8]

  • Tolerance to Contaminants: MALDI has a high tolerance for salts and other common buffers found in protein formulations, simplifying sample preparation.[6]

  • Resolving Heterogeneity: The high resolution of MALDI-TOF MS allows for the observation of individual oligomers within a heterogeneous PEGylated sample.[9] This provides a detailed picture of the PEGylation distribution.

  • Direct Molecular Weight Determination: Unlike chromatographic techniques that often rely on calibration with standards, MALDI-TOF MS provides a direct measurement of the molecular weight, offering absolute values.

Experimental Workflow for MALDI-TOF MS Analysis of PEGylated Proteins

The success of any MALDI-TOF MS experiment hinges on meticulous sample preparation and a logical workflow.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation Sample PEGylated Protein Sample Dilution Dilute in 0.1% TFA Sample->Dilution Spotting Co-crystallize Sample and Matrix on Target Plate Dilution->Spotting Matrix Prepare Matrix Solution (e.g., sinapinic acid) Matrix->Spotting Instrument Insert Target into Mass Spectrometer Spotting->Instrument Laser Irradiate with Laser Instrument->Laser Ionization Desorption & Ionization Laser->Ionization TOF Time-of-Flight Analysis Ionization->TOF Spectrum Generate Mass Spectrum TOF->Spectrum Analysis Identify Peaks (Unmodified, PEGylated Species) Spectrum->Analysis Efficiency Calculate PEGylation Efficiency & Distribution Analysis->Efficiency

Caption: Workflow for PEGylation analysis using MALDI-TOF MS.

A Comparative Look: MALDI-TOF MS vs. Alternative Techniques

While MALDI-TOF MS is a powerful tool, a comprehensive understanding of its strengths and weaknesses comes from comparing it with other common analytical methods.

TechniquePrincipleAdvantagesDisadvantages
MALDI-TOF MS Measures mass-to-charge ratio of ionized molecules.High mass range, high salt tolerance, provides absolute molecular weight, resolves heterogeneity.[6][7][9]Can be challenging for very large or complex mixtures, potential for signal suppression.
SEC-MALS Separates molecules by size, followed by light scattering and refractive index detection to determine molecular weight.Provides information on hydrodynamic radius and conformation, can quantify aggregates.[10]Lower resolution for species with similar hydrodynamic volumes, requires careful calibration.[4]
RP-HPLC Separates molecules based on hydrophobicity.Good for separating unreacted protein from PEGylated species, can be coupled to other detectors.[11][12]May not resolve different degrees of PEGylation, harsh solvents can denature proteins.[13]
SDS-PAGE Separates molecules based on size through a gel matrix under denaturing conditions.Simple, inexpensive, and provides a quick qualitative assessment of molecular weight changes.[14]Low resolution, bands can be smeared due to PEG-SDS interactions, potential for PEG chain loss.[13][15]

In-Depth Protocol: Validating PEGylation Efficiency with MALDI-TOF MS

This protocol outlines a self-validating system for the analysis of a PEGylated protein.

Materials and Reagents:
  • PEGylated protein sample

  • Unmodified protein (control)

  • Free PEG (control)

  • MALDI Matrix (e.g., Sinapinic acid or α-Cyano-4-hydroxycinnamic acid)

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water

  • MALDI target plate

  • Calibrants appropriate for the mass range of interest

Step-by-Step Methodology:
  • Sample and Control Preparation:

    • Causality: Proper concentration is key to obtaining a good signal-to-noise ratio.

    • Dissolve the PEGylated protein, unmodified protein, and free PEG in a solution of 50% ACN/0.1% TFA to a final concentration of approximately 1 mg/mL.[5] Serial dilutions may be necessary to find the optimal concentration.

  • Matrix Solution Preparation:

    • Causality: The matrix is crucial for absorbing laser energy and facilitating soft ionization.

    • Prepare a saturated solution of the chosen matrix in 50% ACN/0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for spotting.

  • Sample Spotting and Co-crystallization:

    • Causality: Homogeneous co-crystallization of the sample and matrix is essential for reproducible results.

    • Dried Droplet Method: Spot 0.5 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely. Then, spot 0.5 µL of the sample solution directly onto the dried matrix spot.[16]

    • Alternative (Thin Layer Method): Create a thin layer of matrix on the target plate by applying a saturated solution of the matrix in acetone and allowing it to evaporate. Then, apply 1 µL of the sample on top.[16] This can sometimes improve results for PEGylated proteins that interfere with crystallization.[16]

  • Instrument Setup and Calibration:

    • Causality: Proper calibration ensures accurate mass determination.

    • Calibrate the MALDI-TOF MS instrument using a standard protein mixture that brackets the expected mass range of your unmodified and PEGylated protein.

    • For PEGylated proteins, linear mode is often preferred over reflectron mode, especially for larger molecules, as it is more tolerant of the broader peak distributions and potential for metastable decay.[6][7]

  • Data Acquisition:

    • Causality: Searching for "sweet spots" within the crystal lattice can significantly improve signal intensity.

    • Acquire spectra from multiple positions within each sample spot to ensure representative data. Adjust laser power to just above the ionization threshold to minimize fragmentation.[5]

  • Data Analysis and Interpretation:

    • Causality: A systematic comparison of spectra is necessary to validate PEGylation.

    • Unmodified Protein Spectrum: This serves as your baseline molecular weight.

    • Free PEG Spectrum: This will show the characteristic bell-shaped curve of the polymer distribution.

    • PEGylated Protein Spectrum:

      • Look for a shift in the major peak corresponding to the mass of the attached PEG.

      • A series of peaks separated by the mass of the PEG monomer (44 Da) will indicate the heterogeneity of the PEG chain itself.[17]

      • The presence of a peak at the mass of the unmodified protein indicates incomplete reaction.

      • Multiple clusters of peaks may be observed, corresponding to mono-, di-, and poly-PEGylated species. The relative intensities of these peaks can be used to estimate the PEGylation efficiency and distribution.

Concluding Remarks

MALDI-TOF MS offers a powerful and direct approach to validating PEGylation efficiency, providing a wealth of information on molecular weight, heterogeneity, and the degree of modification. While other techniques like SEC-MALS and RP-HPLC have their place in a comprehensive characterization strategy, the speed, sensitivity, and directness of MALDI-TOF MS make it an invaluable tool in the development of PEGylated biotherapeutics. By understanding the principles behind the technique and following a robust, self-validating protocol, researchers can confidently assess the quality and consistency of their PEGylated products.

References

  • University of Delaware Mass Spectrometry Facility. (2023, April 20). MALDI-TOF Polymer Analysis Guide.
  • Seyfried, B. K., Siekmann, J., Belgacem, O., Wenzel, R. J., Turecek, P. L., & Allmaier, G. (2012). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. CovalX.
  • Bruker. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry.
  • Asakawa, D., & Kaneshiro, S. (2011). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 23(3), 484–492. [Link]

  • Al-Ghananaem, A., & Al-Badawi, G. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(1), 108. [Link]

  • Creative Proteomics. (n.d.). Protocols for Identification of Proteins by MALDI-TOF MS.
  • Signor, L., & Boeri Erba, E. (2022). MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa. JoVE (Journal of Visualized Experiments), (187), e50635. [Link]

  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • Wong, K. (2014, November 18). Any suggestions on analyzing PEGylated proteins in MALDI-TOF?. ResearchGate. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2). [Link]

  • Gudihal, R., Babu, C. V., Tang, N., Palaniswamy, S., Umamaheshwari, S., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Seyfried, B. K., Siekmann, J., Belgacem, O., Wenzel, R. J., Turecek, P. L., & Allmaier, G. (2012). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Methods in Molecular Biology, 899, 339-353. [Link]

  • Correa, D. A., & Leite, A. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 590. [Link]

  • Koza, S., & Fountain, K. J. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Tosoh Bioscience. (n.d.). Analysis of PEGylated antibody fragments using SEC-MALS.
  • Feli, A., & Zarrin, A. (2023). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Molecules, 28(14), 5484. [Link]

  • Montaudo, G. (2013). Principles and Mechanism of MALDI-ToF-MS Analysis. In MALDI Mass Spectrometry for Synthetic Polymer Analysis (pp. 1-36). John Wiley & Sons, Inc. [Link]

  • Fekete, S., Guillarme, D., & Veuthey, J. L. (2014). RP HPLC methods for PEGylated proteins downstream. Journal of Pharmaceutical and Biomedical Analysis, 101, 147-156. [Link]

  • Pan, H., Kwekkeboom, J., & van der Heijden, R. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(17), 3050-3054. [Link]

  • Measurlabs. (n.d.). SEC-MALS Analysis.
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of the American Science, 6(12), 1215-1229.
  • Giesriegl, A., & Allmaier, G. (2018). Systematic study of synthetic polymers by MALDI-linTOF-MS.
  • ResearchGate. (n.d.). SDS-PAGE analysis of the SK-PEGylated protein. Retrieved from [Link]

  • Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS.
  • Shion, H., & Ellor, N. (n.d.). Polymer Analysis by MALDI-Tof MS. Waters Corporation.
  • Chen, X., & Xian, M. (2012). Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein. Analytical Biochemistry, 424(2), 101-103. [Link]

  • Al-Ghananaem, A., & Al-Badawi, G. (2025). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. ResearchGate. Retrieved from [Link]

  • Van de Goor, T., & Heeren, R. M. A. (2023). MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis. Macromolecules, 56(19), 7687–7695. [Link]

  • LCGC International. (2023, June 26). PEGylated Antibody Fragment Analysis with SEC-MALS.
  • Bio-Rad. (n.d.). SDS-PAGE Analysis.
  • Wyatt Technology. (2011, October 1). Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.